molecular formula C5H7N3S B1291940 2-(1H-pyrazol-1-yl)ethanethioamide

2-(1H-pyrazol-1-yl)ethanethioamide

Cat. No.: B1291940
M. Wt: 141.2 g/mol
InChI Key: HTDGZXPSIFMQPX-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Organic and Inorganic Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in both organic and inorganic chemistry. mdpi.comresearchgate.net Its prevalence stems from its versatile nature, serving as a foundational scaffold in the synthesis of a vast array of chemical entities. mdpi.comnih.gov

Pyrazole derivatives are recognized as highly influential N-heterocycles due to their adaptability as synthetic intermediates. mdpi.com They are instrumental in constructing more complex molecules for applications in materials science, agrochemicals, and pharmaceuticals. mdpi.comnih.govbiosynce.comnih.gov The ability to functionalize the pyrazole ring at its various positions allows for the fine-tuning of its chemical and physical properties, making it a versatile building block in organic synthesis. mdpi.comrsc.org The synthesis of these derivatives can be achieved through various methods, including classical cyclocondensation reactions and [3+2] cycloaddition reactions. mdpi.com

The pyrazole moiety is a key constituent in a wide range of chemical structures, from simple organic molecules to complex coordination compounds and polymers. mdpi.combiosynce.com In medicinal chemistry, the pyrazole core is present in numerous drugs with diverse biological activities. mdpi.combiosynce.comglobalresearchonline.net In materials science, pyrazole-containing polymers can exhibit unique optical and electronic properties. biosynce.com Furthermore, the nitrogen atoms of the pyrazole ring readily coordinate with metal ions, making pyrazole derivatives valuable ligands in the formation of metal-organic frameworks (MOFs) and other coordination complexes. biosynce.comacs.orgresearchgate.netbohrium.com

Importance of the Thioamide Functional Group in Synthetic Design

The thioamide group, an isostere of the amide group where the oxygen atom is replaced by sulfur, is a functional group of growing importance in synthetic design. chemrxiv.orgku.dk This single-atom substitution imparts unique properties that are leveraged in various chemical applications. chemrxiv.orgnih.gov

Thioamides possess distinct structural and electronic features compared to their amide counterparts. The carbon-sulfur double bond in thioamides is longer and weaker than the carbon-oxygen double bond in amides. nih.govnih.govnih.gov The lower electronegativity and larger size of the sulfur atom result in a higher contribution of the polar resonance form, leading to a higher rotational barrier around the C-N bond. nih.gov Thioamides are also more reactive towards both electrophiles and nucleophiles. nih.gov They are stronger hydrogen bond donors but weaker acceptors than amides. nih.govnih.gov

PropertyThioamideAmide
C=X Bond LengthLonger (C=S)Shorter (C=O)
C-N Bond CharacterHigher double bond characterLower double bond character
Hydrogen Bond Donating AbilityStrongerWeaker
Hydrogen Bond Accepting AbilityWeakerStronger
Electronegativity of XLower (Sulfur)Higher (Oxygen)

This table provides a comparative overview of the key structural and electronic properties of thioamides and amides.

The thioamide functionality is a versatile precursor for the synthesis of various heterocyclic compounds. chim.itacs.orgtaylorandfrancis.comnih.gov The presence of nucleophilic nitrogen and sulfur atoms, along with an electrophilic thiocarbonyl carbon, allows for a variety of cyclization reactions with dielectrophilic reagents. acs.org This reactivity has been exploited to construct a wide range of heterocycles, including thiazoles, thiadiazines, and pyridines. acs.orgrsc.org

Conceptual Framework of 2-(1H-Pyrazol-1-yl)ethanethioamide within the Pyrazole-Thioamide Class

The compound this compound represents a specific embodiment of the pyrazole-thioamide architectural class. It combines the versatile pyrazole scaffold with the reactive thioamide functional group, linked by a flexible ethanediyl bridge. While specific research on this exact molecule is not extensively detailed in the provided search results, its conceptual framework can be understood by considering the established chemistry of its constituent parts. The pyrazole moiety provides a stable, aromatic core that can participate in various interactions, while the thioamide group offers a site for further chemical transformations and potential biological interactions. The synthesis of related structures, such as 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles from N-pyrazoline-thioamides, suggests that this compound could serve as a valuable intermediate in the synthesis of more complex heterocyclic systems. nih.govcardiff.ac.uk The study of such molecules contributes to the broader understanding of how these two important functional groups can be combined to create novel chemical entities with potentially useful properties.

Unique Structural Features of the this compound Core

The core structure of This compound is characterized by a pyrazole ring linked to an ethanethioamide moiety via a nitrogen atom. This arrangement gives rise to several key structural features that dictate its chemical behavior.

The pyrazole ring itself is an aromatic system with a distinct electronic distribution. The two nitrogen atoms influence the electron density of the ring, making certain positions more susceptible to electrophilic or nucleophilic attack. The ethanethioamide group, -CH2C(=S)NH2, introduces a flexible side chain with a thioamide functional group. The carbon-sulfur double bond (thione) is a key feature, influencing the molecule's spectroscopic properties and its ability to act as a hydrogen bond donor and acceptor.

The rotational freedom around the single bonds in the ethyl linker allows the pyrazole and thioamide moieties to adopt various conformations. This conformational flexibility can be crucial in its interaction with other molecules, such as metal centers or biological macromolecules.

Table 1: Key Structural and Spectroscopic Features of Related Pyrazole Derivatives

FeatureDescriptionExpected Characteristics for this compound
Pyrazole Ring Protons Signals in ¹H NMR spectra characteristic of the pyrazole ring protons.Distinct chemical shifts for the protons at positions 3, 4, and 5 of the pyrazole ring.
Methylene (B1212753) Protons A singlet in ¹H NMR for the CH₂ group connecting the pyrazole and thioamide moieties.A singlet peak integrating to two protons.
Thioamide Protons Broad signals in ¹H NMR for the NH₂ protons of the thioamide group.One or two broad signals, potentially exchangeable with D₂O.
C=S Stretching A characteristic absorption band in the IR spectrum.An absorption band in the region of 850-1250 cm⁻¹.
N-H Stretching Absorption bands in the IR spectrum corresponding to the N-H bonds of the thioamide.Bands in the region of 3100-3400 cm⁻¹. mdpi.com

This table is based on data from related pyrazole and thioamide compounds and represents expected values for this compound.

Scope of Research Focus on the Chemical Compound

Research interest in This compound and its close analogs stems primarily from their potential as versatile building blocks in coordination chemistry and medicinal chemistry.

In the realm of coordination chemistry , pyrazole-based ligands are highly valued for their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The presence of both a pyrazole ring and a thioamide group in This compound offers multiple potential coordination sites. The nitrogen atoms of the pyrazole ring and the sulfur and nitrogen atoms of the thioamide group can all participate in binding to a metal center, leading to the formation of mono- or polynuclear complexes with interesting structural and electronic properties. Studies on related pyrazole-acetamide ligands have shown their ability to form coordination complexes with metals like cadmium and copper, suggesting a similar potential for the thioamide derivative. nih.gov

From a medicinal chemistry perspective, pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com The thioamide functionality is also a key component in a number of pharmacologically active compounds. The combination of these two pharmacophores in This compound makes it a candidate for biological screening. For instance, various pyrazole derivatives containing a thiourea (B124793) or thioamide skeleton have been investigated as potential anticancer agents. nih.gov

Furthermore, the thioamide group can serve as a synthetic handle for the construction of more complex heterocyclic systems. For example, thioamides are known to react with α-haloketones to form thiazole (B1198619) rings. This reactivity opens up avenues for the use of This compound as an intermediate in the synthesis of novel pyrazole-thiazole hybrids, which are also of interest for their potential biological activities.

Table 2: Potential Research Applications of this compound

Research AreaFocus of InvestigationRationale based on Analogous Compounds
Coordination Chemistry Synthesis and characterization of metal complexes.Pyrazole-acetamides form stable metal complexes. nih.gov Thioamides are known to be excellent ligands.
Medicinal Chemistry Evaluation of antimicrobial and anticancer activity.Pyrazole and thioamide moieties are known pharmacophores. nih.govnih.govmdpi.com
Synthetic Chemistry Use as a precursor for the synthesis of other heterocycles.Thioamides can be converted to thiazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.2 g/mol

IUPAC Name

2-pyrazol-1-ylethanethioamide

InChI

InChI=1S/C5H7N3S/c6-5(9)4-8-3-1-2-7-8/h1-3H,4H2,(H2,6,9)

InChI Key

HTDGZXPSIFMQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC(=S)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1h Pyrazol 1 Yl Ethanethioamide and Its Analogues

Direct Synthetic Routes to Pyrazole-Tethered Thioamides

Recent advancements in organic synthesis have led to the development of direct and efficient methods for producing pyrazole-tethered thioamides. These strategies often focus on operational simplicity and the use of readily available starting materials. beilstein-journals.orgresearchgate.net

Three-Component Reaction Strategies

A highly effective approach for the synthesis of pyrazole-tethered thioamides involves a one-pot, three-component reaction. beilstein-journals.orgresearchgate.net This method brings together a pyrazole (B372694) carbaldehyde, a secondary amine, and elemental sulfur in a single synthetic operation. beilstein-journals.orgresearchgate.net

This three-component strategy offers a straightforward route to a diverse range of pyrazole-thioamide conjugates. beilstein-journals.orgresearchgate.net By varying the pyrazole carbaldehyde (substituted at the C-3, C-4, or C-5 position), a wide array of analogues can be synthesized. beilstein-journals.org The use of elemental sulfur as the sulfur source is particularly advantageous due to its low toxicity and abundance. beilstein-journals.org

The efficiency of this three-component reaction is highly dependent on the reaction conditions. beilstein-journals.org Key parameters that have been optimized include the choice of solvent and the reaction temperature. beilstein-journals.orgnih.gov For instance, dimethylformamide (DMF) has been identified as a superior solvent for this transformation, leading to higher yields compared to other solvents. researchgate.net

The scope of this methodology has been demonstrated to be broad, accommodating various substituted pyrazole carbaldehydes and a range of cyclic secondary amines. beilstein-journals.org This flexibility allows for the creation of a library of pyrazole-tethered thioamides with diverse structural features. For example, pyrazole-3-carbaldehydes, pyrazole-4-carbaldehydes, and even the more reactive pyrazole-5-carbaldehydes have been successfully employed, yielding the desired thioamide products in moderate to excellent yields. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of Pyrazole C-3-Tethered Thioamides This table showcases the substrate scope for the synthesis of pyrazole C-3-tethered thioamides using various pyrazole-3-carbaldehydes and secondary amines.

Pyrazole-3-carbaldehydeSecondary AmineProductYield (%)
1 A 1A 76
1 B 1B 90
1 C 1C 82
2 C 2C 85
3 C 3C 78
4 C 4C 53

Data sourced from a 2023 study on metal-free C-S/C-O bond formation. beilstein-journals.org

Catalyst-Free Approaches for Thioamide Formation

A significant advantage of the aforementioned three-component reaction is that it can proceed efficiently without the need for a metal catalyst. beilstein-journals.orgresearchgate.net This aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal reagents. chemistryviews.org

The direct formation of the carbon-sulfur (C–S) bond in the thioamide is a key step in these synthetic routes. beilstein-journals.orgresearchgate.net The development of metal-free protocols for this transformation is a notable achievement. beilstein-journals.orgresearchgate.net These methods rely on the inherent reactivity of the starting materials under optimized conditions to achieve the desired bond formation. beilstein-journals.orgrsc.org

The choice of solvent can play a crucial role in catalyst-free reactions. researchgate.netnih.gov Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent for the synthesis of thioamides from pyrazole aldehydes, secondary amines, and elemental sulfur at elevated temperatures. bohrium.combohrium.comresearchgate.net In some oxidative coupling reactions, DMSO can even act as the oxidant, facilitating the transformation without the need for an external oxidizing agent. rsc.org This highlights the importance of solvent selection in designing efficient and environmentally friendly synthetic protocols. nih.gov

Table 2: Screening of Reaction Conditions for Pyrazole-Conjugated Thioamide Formation This table illustrates the effect of different solvents and temperatures on the yield of a model reaction to form a pyrazole-conjugated thioamide.

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂Ort24NR
2H₂O10024NR
3Toluene (B28343)1002430
4Dioxane1002442
5CH₃CN802455
6DMF1002470
7DMSO1002465

NR = No Reaction. Data adapted from a study on metal- and catalyst-free C–S/C–O bond-formation strategy. beilstein-journals.orgnih.gov

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods are pivotal in synthetic chemistry, allowing for the introduction of the thioamide functional group at a late stage of a synthetic sequence. This approach is particularly valuable when the thioamide group is incompatible with earlier reaction conditions. Key strategies include the thionation of corresponding amide precursors and specialized rearrangement reactions.

A primary and straightforward route to thioamides is the thionation of their oxygen-containing analogues, amides. This conversion involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a premier thionating agent in modern organic synthesis. It is prized for its mild reaction conditions and high efficiency in converting a wide array of carbonyl compounds, including amides, into their corresponding thiocarbonyls. organic-chemistry.orgnih.gov The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable phosphorus-oxygen bond as the thermodynamic driving force. organic-chemistry.orgnih.gov

The synthesis of 2-(1H-pyrazol-1-yl)ethanethioamide can be directly envisioned by the thionation of its precursor, 2-(1H-pyrazol-1-yl)acetamide. This reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous, non-protic solvent such as toluene or dioxane. The reaction rate for amides is generally faster than for esters, which can allow for selective thionation in molecules containing both functional groups. organic-chemistry.org While literature specifically detailing the thionation of 2-pyrrole carboxylates exists, highlighting the utility of Lawesson's reagent for five-membered heterocyclic systems, the principle is directly applicable to pyrazole derivatives. rsc.org

Table 1: Thionation of a Pyrazole Acyl Derivative using Lawesson's Reagent

ReactantReagentProduct
2-(1H-Pyrazol-1-yl)acetamideLawesson's ReagentThis compound

The Willgerodt–Kindler reaction is a powerful transformation for preparing thioamides from carbonyl compounds. The classic reaction involves heating an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine (B109124). wikipedia.orgorganic-chemistry.org This process results in the oxidation of the carbonyl compound and the migration of the resulting thioamide group to the terminal position of the alkyl chain. wikipedia.org

Modern variants of this reaction have expanded its scope and utility, allowing for the synthesis of a diverse range of thioamides under milder and more efficient conditions. nih.gov A particularly relevant modification involves the reaction of pyrazole aldehydes with elemental sulfur and a secondary amine. researchgate.net This one-pot, three-component reaction proceeds without the need for a metal catalyst and can be performed in solvents like DMSO or even under solvent-free conditions. researchgate.netresearchgate.net This approach directly yields pyrazole-tethered thioamides, demonstrating a significant advancement over the classical conditions which often required high temperatures and led to complex product mixtures. nih.govresearchgate.net

Table 2: Willgerodt-Kindler Type Synthesis of a Pyrazole Thioamide

AldehydeAmineSulfur SourceProduct
Pyrazole-4-carbaldehydeMorpholineElemental Sulfur (S₈)(Pyrazol-4-yl)(morpholino)methanethione

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of heterocyclic compounds. mdpi.com

A notable example of an MCR for generating complex pyrazole-containing heterocycles involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones. figshare.com In this process, these three components condense in a one-pot reaction, often mediated by a hydrogen bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to form novel pyrazole-linked thiazole (B1198619) derivatives. figshare.com Although this specific MCR yields a thiazole ring fused or linked to the pyrazole, it exemplifies the powerful strategy of using a thioamide as a key building block to construct complex heterocyclic systems centered around a pyrazole core. The thioamide's sulfur and nitrogen atoms are incorporated into the newly formed ring system.

Table 3: Multicomponent Reaction for Pyrazole-Thiazole Hybrids

Component 1Component 2Component 3Resulting Heterocyclic System
Aryl GlyoxalAryl ThioamidePyrazolonePyrazole-Linked Thiazole

Thiosemicarbazide (B42300) is a versatile and fundamental building block in heterocyclic synthesis, capable of reacting with a wide variety of compounds to form rings such as pyrazoles, thiazoles, and thiadiazoles. researchgate.netscribd.com Its utility stems from the multiple nucleophilic sites within its structure. researchgate.net

The reaction of thiosemicarbazide with β-dicarbonyl compounds or their equivalents is a classic method for constructing the pyrazole ring. For instance, condensing thiosemicarbazide with a 1,3-dicarbonyl compound, such as acetylacetone, leads to the formation of a pyrazole ring with a thiocarboxamide group at the 1-position (e.g., 3,5-dimethyl-1H-pyrazole-1-carbothioamide). dntb.gov.ua Similarly, reaction with α,β-unsaturated ketones or α-haloketones can also lead to pyrazole-1-carbothioamides. scribd.com This strategy directly installs a thioamide functional group onto the pyrazole nitrogen atom during the ring-forming step, providing a direct and efficient route to N-thioacyl pyrazoles.

Table 4: Pyrazole Synthesis via Thiosemicarbazide Cyclization

ThiosemicarbazideCarbonyl CompoundResulting Product
Thiosemicarbazide2,3-Dibromo-3-phenyl-1-(thien-2-yl)propan-1-one4-Hydroxy-5-phenyl-3-(thien-2-yl)pyrazole-1-carbothioamide scribd.com
ThiosemicarbazideAcetylacetone3,5-Dimethyl-1H-pyrazole-1-carbothioamide dntb.gov.ua

Multicomponent Condensation Reactions for Thioamide-Containing Pyrazoles

Green Chemistry Principles in the Synthesis of Pyrazole-Thioamide Scaffolds

The growing emphasis on sustainable chemical practices has spurred the development of green synthetic methodologies for a wide array of heterocyclic compounds, including pyrazole-thioamide scaffolds. nih.gov These approaches aim to minimize environmental impact by adhering to the principles of green chemistry, such as improving atom economy, utilizing safer solvents and reagents, and employing energy-efficient reaction conditions. nih.govresearchgate.net The focus has shifted towards creating protocols that are not only high-yielding and efficient but also operationally simple and environmentally benign. nih.gov

Development of Environmentally Benign Synthetic Protocols

The pursuit of environmentally friendly synthetic routes for pyrazole-thioamides has led to the exploration of various innovative techniques that offer significant advantages over traditional methods. These modern approaches often result in higher yields, shorter reaction times, and a considerable reduction in waste generation. researchgate.netijprt.org

A key area of advancement is the use of alternative energy sources, such as microwave irradiation and ultrasound, to drive chemical reactions. ijprt.orgrsc.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times—from hours to mere minutes—while simultaneously improving product yields. dergipark.org.trnih.gov For instance, pyrazole derivatives have been synthesized efficiently under microwave irradiation in one-pot procedures, which simplifies the process and reduces waste. nih.govresearchgate.net Studies have shown that microwave-assisted synthesis can be conducted in aqueous media or even under solvent-free conditions, further enhancing the green credentials of the protocol. dergipark.org.trnih.govresearchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes the energy of acoustic cavitation to accelerate reactions. researchgate.net This method has been successfully applied to the synthesis of various pyrazole derivatives, including those with thioamide functionalities, often under catalyst-free conditions. researchgate.netjmchemsci.com The use of ultrasound can lead to higher product yields and selectivity while minimizing the consumption of energy and solvents. researchgate.net

Multi-component, one-pot reactions represent another cornerstone of green synthetic strategies for pyrazole scaffolds. researchgate.net These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more efficient and atom-economical than traditional multi-step syntheses. researchgate.net Researchers have developed one-pot procedures for synthesizing pyrazole-tethered thioamides by reacting pyrazole carbaldehydes, secondary amines, and elemental sulfur in a single operation, completely avoiding the use of metal catalysts. d-nb.infonih.gov

The following table summarizes and compares conventional and green synthetic methods for pyrazole derivatives, highlighting the improvements offered by green protocols.

Use of Recyclable Solvents and Reagents

A significant aspect of greening the synthesis of pyrazole-thioamides involves replacing hazardous organic solvents with more environmentally benign alternatives. nih.gov Water is a highly desirable solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. nih.gov One-pot syntheses of pyrazole derivatives have been successfully carried out in water under microwave irradiation, demonstrating a clean and efficient approach. nih.gov

Ionic liquids have also gained attention as green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. nih.gov For example, the ionic liquid [Et3NH][HSO4] has been used as a recyclable catalyst for the one-pot, solvent-free synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing high yields and easy work-up procedures. researchgate.net The catalyst could be recovered and reused multiple times without a significant drop in its activity. researchgate.net

Solvent-free reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. researchgate.net Microwave-assisted, solvent-free synthesis has been effectively used to produce pyrazole derivatives, where neat reagents are reacted together, often on a solid support. researchgate.netresearchgate.net

The development of catalyst-free synthetic methods is another important stride in green chemistry. asianpubs.org An operationally simple, metal-free, and catalyst-free protocol for the synthesis of pyrazole-conjugated thioamides has been reported. d-nb.infonih.gov This method involves a three-component reaction between pyrazole carbaldehydes, secondary amines, and elemental sulfur in solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). d-nb.infobeilstein-journals.org While these are organic solvents, the avoidance of metal catalysts simplifies purification and reduces toxic waste. d-nb.info In some cases, dimethyl sulfoxide (DMSO) has been employed as a solvent in catalyst-free syntheses of thioamides from pyrazole aldehydes. asianpubs.orgresearchgate.net

The table below presents research findings on the use of recyclable and greener solvents in the synthesis of pyrazole derivatives.

Reaction Mechanisms and Mechanistic Studies of Pyrazole Thioamide Transformations

Mechanistic Elucidation of C–S/C–O Bond-Forming Reactions

An operationally simple, metal-free, and catalyst-free approach has been developed for the synthesis of pyrazole-tethered thioamides. beilstein-journals.orgresearchgate.netbeilstein-archives.orgd-nb.info This method involves a three-component reaction between diverse pyrazole (B372694) carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.orgd-nb.info The process is noted for its broad substrate scope and straightforward reaction conditions. beilstein-journals.orgresearchgate.netd-nb.info

Based on experimental observations and existing literature, a plausible mechanistic pathway for the formation of thioamide-linked pyrazole derivatives has been proposed. beilstein-journals.org The reaction is initiated by the condensation of a pyrazole-carbaldehyde with a secondary amine (e.g., morpholine) to form an iminium intermediate. beilstein-journals.orgresearchgate.net Concurrently, the secondary amine attacks the elemental sulfur to generate a polysulfide intermediate. beilstein-journals.org This polysulfide intermediate then reacts with the iminium intermediate. The subsequent step involves an oxidation process that results in the final pyrazole-thioamide conjugate. beilstein-journals.org

A similar mechanism is proposed for the formation of amide-linked pyrazoles, where an imine intermediate is formed from the pyrazole carbaldehyde and an amine. beilstein-journals.org This intermediate is then attacked by an oxidizing agent like hydrogen peroxide, leading to the final amide product after the loss of a water molecule. beilstein-journals.org

Table 1: Proposed Intermediates in Thioamide Formation

Step Reactants Intermediate Description
1 Pyrazole-carbaldehyde, Secondary Amine Iminium Intermediate Condensation reaction
2 Secondary Amine, Elemental Sulfur Polysulfide Intermediate Nucleophilic attack on sulfur
3 Iminium Intermediate, Polysulfide Intermediate Adduct Reaction between the two intermediates

To determine the nature of the reaction mechanism for thioamide formation, control experiments have been conducted. beilstein-journals.org Specifically, the reaction was performed in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a well-known radical scavenger. beilstein-journals.orgresearchgate.net The experiment showed that the presence of TEMPO did not inhibit the reaction or significantly affect the yield of the desired pyrazole-thioamide product. beilstein-journals.orgresearchgate.net This outcome strongly suggests that the reaction does not proceed through a radical pathway. beilstein-journals.orgresearchgate.net Therefore, a non-radical, likely ionic, mechanism is the operative pathway for this transformation. beilstein-journals.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

Pyrazole-thioamides are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netnih.gov These cyclization reactions lead to the formation of novel molecular frameworks incorporating the pyrazole nucleus.

N-Thiocarbamoylpyrazole derivatives are key intermediates in the synthesis of pyrazole-linked thiazoles. nih.gov These derivatives can be cyclized using reagents such as ethyl bromoacetate or various phenacyl bromides. nih.gov This cyclization reaction provides a direct route to novel pyrazolothiazol-4(5H)-ones and pyrazolothiazoles. nih.gov The synthesis of C-C linked pyrazolyl-thiazoles has also been achieved from α-tosyloxy pyrazolylketones and various thioamides. researchgate.net The development of these pyrazole-thiazole scaffolds is driven by their potential as EP1 receptor antagonists. nih.govnih.gov

The oxidative dimerization of thioamides is an effective method for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles. digitellinc.comsemanticscholar.org This reaction can be mediated by various oxidizing agents, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). semanticscholar.org Recently, an environmentally friendly, biocatalytic method has been developed using vanadium haloperoxidases (VHPOs) for this transformation. digitellinc.com This enzymatic approach is particularly noteworthy as it represents a sustainable alternative to methods that often require harsh and corrosive oxidants. digitellinc.com The 1,2,4-thiadiazole core is a significant structural element in many biologically active compounds. digitellinc.com

Theoretical and Computational Insights into Reaction Mechanisms

Theoretical and computational studies provide valuable insights into the reactivity and reaction mechanisms of pyrazole-containing compounds. Density Functional Theory (DFT) calculations have been employed to study the reactivity of pyrazaboles with amines and pyrazoles, analyzing SN1 and SN2 mechanisms. scholaris.ca Computational studies have also been used to investigate the electronic structure, NMR data, and other physical properties of pyrazole-thiophene-based amide derivatives. mdpi.com Furthermore, theoretical calculations have been utilized to propose mechanisms for reactions involving protic pyrazole complexes, such as the heterolytic N-N bond cleavage of coordinated hydrazine (B178648), where the pyrazole NH group plays a crucial role. mdpi.com These computational approaches are instrumental in understanding the intricate details of reaction pathways and predicting the properties of novel synthesized compounds.

DFT-Based Mechanistic Proposals for Pyrazole Ring Formation

Density Functional Theory (DFT) and other quantum chemical calculations serve as powerful tools for elucidating the complex reaction pathways involved in the synthesis of heterocyclic systems like pyrazoles. These computational studies provide insights into transition states, reaction intermediates, and the energetic favorability of proposed mechanisms that are often difficult to discern through experimental methods alone.

One such theoretical investigation focused on the ring closure of arylhydrazones to form fused pyrazole systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-c]pyridazines. nih.gov Experimental results indicated that the reaction is accelerated under both acidic and basic conditions. nih.gov Quantum chemical calculations were employed to probe the key mechanistic step, suggesting a direct cyclization pathway. A critical aspect of this study was the analysis of the transition state's aromaticity using computed magnetic properties. This analysis revealed that the character of the cyclization could be tuned between a pericyclic and pseudopericyclic route depending on the medium, a subtle but significant mechanistic detail uncovered through computational modeling. nih.gov

General advice for modeling such transition states in silico suggests that for reactions without significant radical character, DFT calculations at the B3LYP/6-31G(d,p) level of theory are often sufficient. researchgate.net To achieve more reliable and nuanced energy profiles, the inclusion of vibrational calculations to confirm transition states and the use of a solvation model are recommended to compare free energies rather than just enthalpies. researchgate.net

Table 1: Key Findings from DFT-Based Study of Fused Pyrazole Formation

Mechanistic AspectComputational FindingImplication
Key Reaction Step Direct cyclization of arylhydrazoneA concerted or near-concerted ring closure is the primary pathway.
Transition State Medium-dependent pericyclic or pseudopericyclic characterThe electronic nature of the transition state is flexible and influenced by the reaction environment.
Catalysis Reaction accelerated in acidic or basic conditions (experimental)The cyclization is susceptible to protonation or deprotonation events that lower the activation energy.

Analysis of Metal-Mediated N–N Coupling in Pyrazole Synthesis

The formation of the crucial N–N bond in the pyrazole ring can be achieved through various synthetic strategies, with metal-mediated coupling representing a significant, albeit uncommon, approach. Mechanistic studies in this area are vital for developing new catalytic processes for N–N bond formation.

A detailed mechanistic study has been reported on the synthesis of pyrazoles via the oxidation-induced N–N coupling of diazatitanacycles. nih.govorganic-chemistry.orgrsc.org This process involves a sequential two-electron, ligand-centered oxidation occurring on a single titanium complex. nih.gov The study utilized oxidants such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and ferrocenium (Fc⁺) salts to probe the reaction pathway.

When using TEMPO as the oxidant, kinetic studies revealed that the first of the two required oxidations is the rate-determining step. nih.govorganic-chemistry.orgrsc.org The mechanism involves a dissociative exchange with a pyridine ligand, underscoring that the coordination of TEMPO to the titanium center is critical for reactivity. nih.gov Further investigation into the post-rate-determining step considered two possibilities: a disproportionation reaction or a direct second oxidation by another equivalent of TEMPO. Evidence suggested that the direct oxidation pathway is more likely. nih.gov

In contrast, oxidations with Fc⁺ salts highlighted the importance of the counterion. Productive reactivity was observed only when coordinating counteranions, such as chloride (Cl⁻), were present. nih.govorganic-chemistry.orgrsc.org This "halide effect" suggests that the coordinating anion facilitates an "inner-sphere-like" oxidation, further emphasizing the crucial role of oxidant coordination to the metal center in driving the N–N coupling reaction. nih.gov These findings point towards an inner-sphere mechanism, where metal-oxidant bond formation occurs concurrently with ligand oxidation. nih.gov

Table 2: Comparison of Oxidants in Ti-Mediated Pyrazole Synthesis

FeatureTEMPO OxidationFerrocenium (Fc⁺) Salt Oxidation
Proposed Mechanism Inner-sphere; dissociative exchange with pyridine"Inner-sphere-like"
Rate-Limiting Step The first of two oxidation eventsNot explicitly determined, but reactivity is dependent on counterion
Critical Factor Coordination of TEMPO to the Ti centerPresence of a coordinating counteranion (e.g., Cl⁻)
Overall Process Sequential two-electron ligand-centered oxidationSequential two-electron ligand-centered oxidation

Role of Proton-Responsive Sites in Pyrazole-Containing Catalytic Systems

N-unsubstituted pyrazoles feature a pyrrole-like NH group that can act as a "proton-responsive site." This acidic proton plays a crucial role in modulating the electronic properties and catalytic activity of metal complexes containing pyrazole-based ligands. researchgate.net The ability to donate this proton allows the pyrazole ligand to act as a strong electron donor through deprotonation, influencing the reactivity of the coordinated metal center. researchgate.net

The significance of this proton-responsive functionality is demonstrated in catalysis. For example, in certain iridium-catalyzed reactions, complexes featuring protic pyrazole groups exhibit superior catalytic activity compared to their N-methylpyrazole analogues, which lack the acidic proton. researchgate.net This enhancement is attributed to the strong electron donation to the iridium center that occurs upon deprotonation of the pyrazole ligand. researchgate.net

Furthermore, these proton-responsive sites can participate in a hydrogen-bonding network within the secondary coordination sphere. This network can be critical for the catalytic cycle. For instance, in a disproportionation reaction catalyzed by a ruthenium complex, the protic pyrazole unit is essential for N–N bond cleavage. An analogous complex with non-protic arms shows no catalytic activity, highlighting that the proton-responsive unit is directly involved in the mechanism. researchgate.net In other systems, these sites can facilitate proton relay. A proposed mechanism for formic acid dehydrogenation involves a two-point hydrogen bond between a protic pyrazole–pyridinium unit and an external formic acid molecule, which facilitates protonation of a hydrido ligand. researchgate.net

Table 3: Influence of Proton-Responsive Sites on Catalysis

Catalyst System FeatureObservationMechanistic Role of Proton-Responsive Site
Protic vs. N-Methylated Ligands Iridium complexes with protic pyrazoles show higher catalytic activity. researchgate.netIncreases electron donation to the metal center via deprotonation. researchgate.net
N–N Bond Cleavage Ruthenium complex requires protic pyrazole unit for catalytic activity. researchgate.netParticipates in the reaction mechanism within the second coordination sphere. researchgate.net
Proton Relay Proposed mechanism in formic acid dehydrogenation. researchgate.netFacilitates proton transfer to a key ligand via a hydrogen-bonding network. researchgate.net

Structural Elucidation and Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the atomic arrangement and connectivity can be constructed.

The ¹H NMR spectrum of 2-(1H-pyrazol-1-yl)ethanethioamide provides key information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the pyrazole (B372694) ring protons, the methylene (B1212753) (-CH₂) group, and the thioamide (-CSNH₂) protons.

The protons on the pyrazole ring typically appear as distinct signals in the aromatic region of the spectrum. Specifically, the proton at position 3 (H-3) and position 5 (H-5) of the pyrazole ring are observed as doublets, while the proton at position 4 (H-4) appears as a triplet. The methylene protons adjacent to the pyrazole nitrogen and the thioamide group resonate as a singlet, indicating no adjacent protons to couple with. The two protons of the thioamide NH₂ group may appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shifts can vary slightly depending on the solvent used.

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Thioamide (-CSNH ₂)~9.5 - 9.0Broad Singlet
Pyrazole H-5~7.8 - 7.6Doublet
Pyrazole H-3~7.5 - 7.4Doublet
Pyrazole H-4~6.4 - 6.2Triplet
Methylene (-CH ₂-)~4.5 - 4.3Singlet

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected: three for the pyrazole ring carbons, one for the methylene carbon, and one for the thioamide carbon (C=S).

The thioamide carbonyl carbon (C=S) is characteristically found far downfield, often around 198 ppm, due to the deshielding effect of the sulfur atom. rsc.org The carbons of the pyrazole ring (C-3, C-4, and C-5) appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms. The methylene carbon (-CH₂-) signal appears at a higher field compared to the aromatic carbons.

Table 2: Representative ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Thioamide (C =S)~198.1 rsc.org
Pyrazole C-5~139.5
Pyrazole C-3~130.0
Pyrazole C-4~106.0
Methylene (-C H₂-)~52.7 rsc.org

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

To unambiguously confirm the atomic connectivity and spatial relationships within the molecule, advanced 2D NMR techniques can be employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the pyrazole ring (H-3, H-4, and H-5), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the pyrazole H-3, H-4, and H-5 signals to the C-3, C-4, and C-5 signals, and the methylene proton signal to the methylene carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, an HMBC spectrum would show a correlation between the methylene protons (-CH₂-) and the pyrazole ring carbons (C-5 and C-3), confirming the attachment of the ethanethioamide group to the N-1 position of the pyrazole ring. ipb.pt It would also show correlations between the pyrazole protons and adjacent pyrazole carbons, further solidifying the ring structure assignment.

These advanced methods are powerful tools for resolving structural ambiguities and providing a comprehensive picture of the molecular architecture. ipb.ptresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com This technique is particularly effective for identifying the functional groups present in a compound, as each group has a characteristic set of vibrational frequencies. nih.gov

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. The most diagnostic vibrations are those associated with the N-H bonds of the thioamide, the C=S (thione) double bond, and the C-N bonds, as well as vibrations from the pyrazole ring.

N-H Stretching: The thioamide N-H group typically shows stretching vibrations in the region of 3300-3100 cm⁻¹. These bands can be sharp or broad depending on the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

C=S Stretching: The thione (C=S) stretching vibration is a key indicator for this compound. This band is typically found in the region of 1250-1020 cm⁻¹ and can sometimes be coupled with other vibrations.

C-N Stretching: The stretching vibrations for the C-N bonds of the pyrazole ring and the thioamide group usually appear in the 1350-1250 cm⁻¹ range. researchgate.net

Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic skeletal vibrations, often seen in the 1600-1400 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Thioamide N-HStretching3300 - 3100
Pyrazole C-HStretching3100 - 3000
Methylene C-HStretching3000 - 2850
C=N (Pyrazole)Stretching~1560
C=C (Pyrazole)Stretching~1480
C-NStretching1350 - 1250 researchgate.net
C=S (Thione)Stretching1250 - 1020

FT-IR spectroscopy is highly sensitive to intermolecular forces, particularly hydrogen bonding. In the solid state, this compound molecules can form hydrogen bonds between the N-H protons of the thioamide group of one molecule and the sulfur atom of the C=S group of another molecule (N-H···S=C).

This intermolecular hydrogen bonding has a noticeable effect on the FT-IR spectrum. The N-H stretching vibration band is often broadened and shifted to a lower frequency (lower wavenumber) compared to the theoretical value for a free, non-hydrogen-bonded N-H group. mdpi.com Similarly, the C=S stretching frequency can also be affected. The presence and characteristics of these bands provide strong evidence for the existence and nature of hydrogen-bonded networks in the solid-state structure of the compound. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules. For pyrazole-containing compounds, UV-Vis spectra typically reveal absorption bands corresponding to electronic transitions within the pyrazole ring and any conjugated systems.

The UV-Vis spectrum of pyrazole derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The pyrazole ring itself exhibits absorption in the UV region. For instance, gas-phase UV absorption spectrum of 1H-pyrazole shows a dominant π → π* transition around 205 nm. researchgate.net The presence of a thioamide group attached to the pyrazole ring through an ethyl linker, as in this compound, would be expected to influence these transitions.

The lone pairs of electrons on the nitrogen and sulfur atoms of the thioamide group, as well as the π-system of the C=S bond, can interact with the pyrazole ring's π-system. This extended conjugation can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. For example, studies on related pyrazole derivatives have shown that the extent of conjugation directly impacts the position of the UV-Vis absorption bands. nepjol.inforesearchgate.net In similar heterocyclic systems, π → π* transitions are often observed in the 200-400 nm range. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Pyrazole Derivatives

Compoundλmax (nm)Electronic TransitionReference
1H-Pyrazole (gas phase)~205π → π* researchgate.net
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene complexes290-294Not specified researchgate.net
(E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine325, 415Not specified nepjol.info

This table is illustrative and based on related compounds due to the absence of specific data for this compound in the search results.

X-ray Crystallography for Definitive Three-Dimensional Structure

To perform single crystal X-ray diffraction, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined.

Numerous studies have reported the use of single crystal X-ray diffraction to confirm the structures of novel pyrazole derivatives. nih.govnih.govcardiff.ac.uknih.govsemanticscholar.org For example, the structure of a complex pyrazole derivative, 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazole, was confirmed by this method. nih.gov In another instance, X-ray crystallography unambiguously confirmed the O-alkylation of an N-sulfonylpyrazole. nih.gov

The crystal structure of this compound would reveal:

The planarity of the pyrazole ring.

The conformation of the ethanethioamide side chain relative to the pyrazole ring.

The bond lengths and angles of the thioamide group.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Hydrogen bonds involving the N-H of the pyrazole and the N-H and S atoms of the thioamide group would be of particular interest.

While a specific crystal structure for this compound is not present in the search results, the extensive use of this technique for a wide array of related pyrazole compounds underscores its critical role in the definitive structural elucidation of such molecules. semanticscholar.orguobaghdad.edu.iquobaghdad.edu.iq

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

While a specific crystal structure for this compound is not publicly available, the analysis of related pyrazole-carbothioamide structures provides significant insight into the expected intermolecular interactions that govern its crystal packing. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice.

It is anticipated that in a crystal of this compound, the thioamide group (-C(S)NH₂) would play a crucial role in forming strong hydrogen bonds, likely of the N-H···S or N-H···N type, which would be visible as distinct spikes in the Hirshfeld fingerprint plots. The pyrazole ring itself can participate in C-H···π interactions, further stabilizing the crystal structure. The interplay of these various weak interactions dictates the final supramolecular assembly of the compound in the solid state.

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

A complete understanding of the structure of this compound is achieved by integrating data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methylene (-CH₂-) bridge, and the thioamide (-NH₂) group. The chemical shifts of the pyrazole protons would confirm the 1-substitution pattern. The methylene protons would likely appear as a singlet or a more complex multiplet depending on the molecular conformation and solvent effects. The NH₂ protons are typically broad and their chemical shift is concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to appear significantly downfield. The chemical shifts of the pyrazole and methylene carbons would further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. Key vibrational bands anticipated for this compound would include:

N-H stretching vibrations from the thioamide group, typically appearing in the region of 3400-3200 cm⁻¹.

C-H stretching vibrations from the aromatic pyrazole ring and the aliphatic methylene group.

The C=S stretching vibration, which is a characteristic band for thioamides, though its position can vary and is often coupled with other vibrations. capes.gov.br

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (141.2 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum would offer additional structural information, showing characteristic losses of fragments related to the pyrazole and ethanethioamide moieties.

By combining the data from these spectroscopic methods with the insights gained from theoretical analyses like Hirshfeld surfaces, a complete and unambiguous structural elucidation of this compound can be achieved.

Computational and Theoretical Chemistry of 2 1h Pyrazol 1 Yl Ethanethioamide Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly DFT, are fundamental in modern computational chemistry for investigating the structure and properties of molecules. jcsp.org.pknih.gov For a molecule like 2-(1H-pyrazol-1-yl)ethanethioamide, DFT would be the method of choice to elucidate its fundamental chemical characteristics.

Geometry Optimization and Equilibrium Structures

A primary step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. Studies on similar pyrazole-containing molecules have successfully used DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-31G*, to find their equilibrium structures. jcsp.org.pkresearchgate.netresearchgate.net The optimized geometry is crucial as it forms the basis for all further property calculations.

Electronic Structure and Properties

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. For this compound, an FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.netresearchgate.net For this compound, the MEP map would highlight the electronegative nitrogen atoms of the pyrazole (B372694) ring and the sulfur atom of the thioamide group as potential sites for electrophilic interaction, while the hydrogen atoms would show positive potential.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. jocpr.commdpi.com For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized structure.

IR Spectra: The vibrational frequencies in an Infrared (IR) spectrum can be computed to identify characteristic functional groups. jocpr.commdpi.com This analysis would predict the frequencies for key vibrations, such as the N-H and C=S stretching of the thioamide group and the C-H and C=N vibrations of the pyrazole ring.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are related to the HOMO-LUMO transitions. jcsp.org.pk

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like the ethyl linker in this compound, can exist in multiple conformations.

Conformational Analysis: This involves systematically rotating the flexible bonds to identify all stable conformers and their relative energies. iu.edu.sa This analysis would reveal the preferred spatial arrangement of the pyrazole and ethanethioamide moieties.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of the molecule over time, showing how it flexes, vibrates, and interacts with its environment (e.g., a solvent). This would offer a more realistic picture of the molecule's behavior than static quantum chemical calculations.

While the computational framework to study this compound is well-established, the specific application to this compound has yet to be reported. The synthesis and subsequent detailed computational analysis of this molecule would provide valuable data, contributing to the broader understanding of pyrazole-containing compounds.

Theoretical Studies on Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the reactivity of a molecule through various descriptors derived from its electronic structure. nih.gov These descriptors, typically calculated using Density Functional Theory (DFT), help predict how a molecule will interact with other chemical species. asrjetsjournal.org Key indicators include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. nih.gov A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

For pyrazole derivatives, DFT calculations have shown that the distribution of these frontier orbitals is key to their reactivity. nih.govnih.gov The pyrazole ring, being an aromatic heterocycle, has a complex electronic nature, capable of acting as both a π-electron donor and acceptor depending on the substituents. The nitrogen atoms in the ring, particularly the N2 atom, are typically regions of high electron density and potential sites for electrophilic attack.

In the case of this compound, the pyrazole ring is attached to an ethanethioamide group. The thioamide functional group (-C(S)NH2) is known to be a strong electron-withdrawing group. Therefore, it is anticipated that the HOMO would be localized primarily on the pyrazole ring, while the LUMO would be centered on the electron-deficient ethanethioamide moiety. This separation of frontier orbitals would define its reactivity, making the pyrazole ring the likely site for oxidation and the thioamide group the center for nucleophilic attack or reduction.

Other global reactivity descriptors that can be derived from HOMO and LUMO energies include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

The following table presents representative calculated reactivity descriptors for some pyrazole derivatives from the literature, illustrating the typical range of these values.

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Method/Basis SetReference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-5.907-1.4494.458B3LYP/6-31G(d) nih.gov
N-[(1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]...hydrazide-5.44-1.214.23B3LYP/6-31G* jcsp.org.pk
4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] acs.orgnih.govresearchgate.netoxadiazole-4.7732-2.73162.042B3LYP/6-31G(d,p) scientific.net
A pyrazole-benzoxadiazole derivative (Compound 4c)-5.5971-2.45983.1373B3LYP/6-31G researchgate.net

This table is for illustrative purposes, showing data for related pyrazole structures, not this compound itself.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. mdpi.com Organic molecules, particularly those with extended π-conjugation and donor-acceptor frameworks, can exhibit large NLO responses. The key parameter for molecular NLO activity is the first-order hyperpolarizability (β). mdpi.com

For this compound, the combination of the π-system of the pyrazole ring and the thioamide group could lead to intramolecular charge transfer (ICT), a key mechanism for generating NLO response. The pyrazole ring can act as the donor and the thioamide as the acceptor. However, without a more extended conjugated system linking them, the NLO response is expected to be modest. The magnitude of the hyperpolarizability would be sensitive to the planarity of the molecule and the degree of electronic communication between the two moieties.

Below is a table of computationally determined first-order hyperpolarizability values for several pyrazole derivatives found in the literature. These values are often compared to that of urea, a standard reference material for NLO properties. researchgate.net

CompoundFirst-Order Hyperpolarizability (β_tot) (esu)Method/Basis SetReference
A pyrazole-benzoxadiazole derivative1.39 x 10⁻³⁰B3LYP/6-31G researchgate.net
A pyrazoline-based scaffold (P3)2.57 x 10⁻²⁷DFT researchgate.net
p-Cl Benzaldehyde (for comparison)820.22 x 10⁻³⁰B3LYP/6-31G' mdpi.com
A D-A type pyrazine (B50134) derivative (S-4)7.93 x 10⁻³³DFT rsc.org

This table presents representative data for related heterocyclic compounds to illustrate the range of NLO properties and should not be taken as direct values for this compound.

Computational Insights into Hydrogen Bonding Networks

Hydrogen bonding is a critical non-covalent interaction that governs the supramolecular assembly, crystal packing, and interaction with biological targets. This compound possesses multiple sites capable of participating in hydrogen bonds.

Hydrogen Bond Acceptor Sites:

Pyrazole N2 Atom: The lone pair of electrons on the sp²-hybridized nitrogen atom (N2) of the pyrazole ring is a well-established hydrogen bond acceptor. nih.gov Computational studies on pyrazole-containing systems have identified this site's crucial role in forming networks, sometimes mediated by water molecules. nih.govmdpi.comresearchgate.net

Thioamide Sulfur Atom: The sulfur atom of the thioamide group is a strong hydrogen bond acceptor. acs.orgnih.gov Computational studies have shown that the N-H···S=C hydrogen bond is significantly strong, with a calculated enthalpy of approximately -30 kJ/mol. acs.orgnih.gov This is comparable in strength to conventional N-H···O=C hydrogen bonds. acs.org The optimal geometry for this interaction, however, can be more constrained than for an oxygen acceptor. nih.gov

Hydrogen Bond Donor Site:

Thioamide N-H Group: The N-H protons of the primary thioamide are potent hydrogen bond donors. Theoretical studies on thioformamide (B92385) dimers suggest that thioamides can be stronger hydrogen bond donors than their amide counterparts by 1.0-1.5 kcal/mol. nih.gov

Given these features, this compound is expected to form robust hydrogen-bonded networks in the solid state. A likely and common motif would be a dimer formed through a pair of N-H···S hydrogen bonds, creating a stable eight-membered ring. Furthermore, the pyrazole N2 acceptor site allows for the formation of extended chains or more complex three-dimensional networks.

The table below summarizes typical computed hydrogen bond energies and lengths for thioamide and pyrazole systems, providing a basis for understanding the interactions involving this compound.

Hydrogen Bond TypeSystem StudiedComputed Interaction Energy / Enthalpy (kcal/mol)Basis Set/MethodReference
Amide–N–H···S=CModel Thioamide Systems~ -7.17 (-30 kJ/mol)Quantum Chemistry Calc. acs.orgnih.gov
Thioamide N-H DonorThioformamide Dimer~1.0-1.5 stronger than amiderωB97X-D/aug-cc-pVDZ nih.gov
Thioamide C=S AcceptorThioformamide Dimer~0.3 stronger than amide (in polar env.)rωB97X-D/aug-cc-pVDZ nih.gov
N_pyrazole–H···N_pyrazolateCobalt-tren-pyrazole Complex-- mdpi.comresearchgate.net

This table provides data from computational studies on model systems containing thioamide and pyrazole functionalities to infer the hydrogen bonding behavior of this compound.

Derivatization Strategies and Analogue Synthesis of Pyrazole Thioamide Scaffolds

Chemical Modifications of the Pyrazole (B372694) Ring

Introduction of Substituents at Different Positions (e.g., C-3, C-4, C-5)

The pyrazole ring is an aromatic heterocycle whose positions have distinct reactivities. nih.gov Position C-4 is electron-rich and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.govchim.it In contrast, positions C-3 and C-5 are adjacent to the electronegative nitrogen atoms, making them more susceptible to nucleophilic attack, though direct substitution is less common than electrophilic attack at C-4. nih.govchim.it

A prevalent strategy for achieving substitution at the C-3, C-4, and C-5 positions involves utilizing pyrazole carbaldehydes with pre-existing substituents as starting materials. beilstein-journals.orgresearchgate.net An efficient one-pot, three-component reaction has been developed for the synthesis of pyrazole-tethered thioamides by reacting diverse pyrazole carbaldehydes with secondary amines and elemental sulfur. beilstein-journals.orgresearchgate.net This metal-free and catalyst-free approach demonstrates the feasibility of incorporating substituents at various positions of the pyrazole ring, as the substitution pattern of the final thioamide product is dictated by the initial choice of pyrazole carbaldehyde. beilstein-journals.org For instance, starting with pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, or pyrazole-5-carbaldehyde leads to the corresponding C-3, C-4, or C-5-linked thioamide conjugates. beilstein-journals.org

Synthesis of Pyrazole-Thioamide Analogues with Specific Substitution Patterns

The synthesis of pyrazole-thioamide analogues with specific substitution patterns is crucial for targeted applications. Research has shown that the strategic placement of substituents can significantly impact the molecule's biological and chemical properties. nih.govnih.gov

For example, in the development of G protein-coupled receptor 52 (GPR52) agonists, the introduction of a methyl substituent at the C-3 position of a 1H-pyrazole ring was found to increase agonistic activity. nih.gov Further substitution with a methyl group at the C-5 position, combined with other modifications, helped to improve solubility while maintaining biological activity. nih.gov

The synthesis of C-5 substituted analogues has been demonstrated using pyrazole-5-carbaldehydes, which were noted to be more reactive compared to their C-3 and C-4 counterparts, leading to high yields of the desired thioamide products in shorter reaction times. beilstein-journals.org This highlights the ability to selectively synthesize analogues with specific substitution patterns by choosing the appropriate starting materials and reaction conditions.

Table 1: Synthesis of Substituted Pyrazole-Thioamides from Pyrazole Carbaldehydes This table illustrates the synthesis of various N,N-disubstituted thioamides from corresponding pyrazole carbaldehydes, demonstrating derivatization at different positions of the pyrazole ring.

Starting Pyrazole CarbaldehydeAmineResulting Thioamide ProductPyrazole SubstitutionReference
Pyrazole-4-carbaldehydeMorpholine (B109124)4-(Morpholine-4-carbothioyl)-1H-pyrazoleC-4 beilstein-journals.org
Pyrazole-4-carbaldehydePyrrolidine4-(Pyrrolidine-1-carbothioyl)-1H-pyrazoleC-4 beilstein-journals.org
1-Phenyl-1H-pyrazole-4-carbaldehydeMorpholine4-(Morpholine-4-carbothioyl)-1-phenyl-1H-pyrazoleC-4, N-1 beilstein-journals.org
Pyrazole-5-carbaldehydeMorpholine5-(Morpholine-4-carbothioyl)-1H-pyrazoleC-5 beilstein-journals.org
Pyrazole-3-carbaldehydeMorpholine3-(Morpholine-4-carbothioyl)-1H-pyrazoleC-3 beilstein-journals.org

Transformations at the Ethanethioamide Moiety

Modifications to the ethanethioamide portion of the molecule offer another avenue for creating analogues with diverse characteristics. These transformations can involve substitutions on the thioamide nitrogen or alterations to the two-carbon linker.

N-Substitution of the Thioamide Nitrogen

The nitrogen atom of the thioamide group is a key site for derivatization. The primary thioamide (-CSNH2) can be converted to secondary (-CSNHR) or tertiary (-CSNRR') thioamides. The previously mentioned three-component reaction involving pyrazole carbaldehydes, elemental sulfur, and secondary amines (like morpholine or pyrrolidine) directly yields N,N-disubstituted thioamides. beilstein-journals.orgresearchgate.net This method provides a straightforward route to a wide range of N-substituted analogues by simply varying the amine component in the reaction mixture.

Cycloaddition and Condensation Reactions for Fused Heterocycles

The pyrazole-thioamide scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Cycloaddition and condensation reactions are powerful tools for constructing bicyclic and polycyclic structures, which are of significant interest in materials science and medicinal chemistry. mdpi.comnih.gov

The functional groups of the scaffold, particularly the thioamide and the pyrazole ring itself, can participate in these ring-forming reactions. For instance, pyrazole derivatives bearing reactive functional groups like hydrazones or aldehydes readily undergo condensation with various reagents to form fused systems. researchgate.net The reaction of ethyl acetoacetate (B1235776) (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with aromatic aldehydes results in the formation of 2-(4-arylidene-3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-6-methylpyrimidin-4(3H)-ones, demonstrating a cyclocondensation pathway to fused pyrazoles. researchgate.net

Furthermore, multicomponent reactions are highly effective for building fused pyrazole derivatives. The four-component reaction of aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and malononitrile (B47326) can produce pyrano[2,3-c]pyrazole derivatives through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov 1,3-dipolar cycloaddition reactions are also a cornerstone of pyrazole synthesis and can be employed to construct the initial pyrazole ring, which is then elaborated into a fused system. nih.govrsc.orgthieme-connect.de

Table 2: Synthesis of Fused Heterocycles from Pyrazole Derivatives This table summarizes various reactions where pyrazole precursors are used to construct fused heterocyclic systems.

Pyrazole PrecursorReagent(s)Reaction TypeResulting Fused HeterocycleReference
Hydrazone of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehydeAromatic AldehydesCondensationPyrazolyl-hydrazones researchgate.net
7-Nitroindole-2-carbohydrazideAcetylacetoneCondensation/Cyclization(Pyrazol-1-yl)(7-nitroindol-2-yl)ketones researchgate.net
Ethyl acetoacetate (pyrimidin-2-yl)hydrazoneAromatic AldehydesCyclocondensation2-(Pyrazol-1-yl)pyrimidine derivatives researchgate.net
Hydrazine hydrate, Aldehydes, Ethyl acetoacetate, MalononitrileMulticomponent ReactionCondensation/CyclizationPyrano[2,3-c]pyrazoles nih.gov
AzidoacrylatesThermolysis in flowIntramolecular CyclizationPyrazolo[1,5-a]pyridine mdpi.com

Formation of Pyrazole-Linked Thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classical and highly effective method for constructing the thiazole ring. chemhelpasap.comsynarchive.comyoutube.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comyoutube.comyoutube.com In the context of pyrazole-thioamides, this strategy allows for the direct linkage of a pyrazole moiety to a newly formed thiazole ring.

The general mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-halocarbonyl compound, followed by cyclization and dehydration to yield the thiazole ring. youtube.comyoutube.com A modified Hantzsch synthesis has been employed for the one-pot, three-component reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and various carbonyl compounds to produce thiazole and thiazolyl-pyrazole derivatives. acgpubs.org This approach is noted for its efficiency, short reaction times, and high yields. acgpubs.org

Recent advancements have focused on developing more environmentally benign and efficient protocols. For instance, a green and efficient room-temperature multicomponent reaction has been reported for the synthesis of novel pyrazole-linked thiazoles from aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a hydrogen-bond-donating reaction medium. acs.org This method facilitates the formation of C-C, C-N, and C-S bonds in a single step, yielding diverse hybrid molecules. acs.org

Furthermore, pyrazole-based 1,3-thiazoles have been synthesized by reacting N-(4-(pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives with reagents like ethyl chloroacetate (B1199739) and 3-chloro-2,4-pentanedione. nih.gov These examples highlight the adaptability of the Hantzsch synthesis and related reactions in creating a library of pyrazole-thiazole analogues. nih.govnih.govraco.catraco.cat

Table 1: Examples of Reagents for Pyrazole-Linked Thiazole Synthesis

Pyrazole PrecursorReagent(s)Resulting HeterocycleReference
Pyrazole-thioamideα-HaloketonePyrazole-linked thiazole chemhelpasap.comsynarchive.com
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, ThiosemicarbazideCarbonyl compoundThiazolyl-pyrazole derivative acgpubs.org
Aryl thioamide, PyrazoloneAryl glyoxalPyrazole-linked thiazole acs.org
N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthioureaEthyl chloroacetatePyrazole-linked thiazolidin-4-one nih.gov
N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea3-Chloro-2,4-pentanedionePyrazole-linked 1,3-thiazole nih.gov

Synthesis of Pyrazole-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles from thioamides is a well-established transformation in heterocyclic chemistry. organic-chemistry.orgsbq.org.brnih.govmdpi.com Several methods involve the cyclization of thiosemicarbazides or their derivatives with various reagents. sbq.org.brnih.govmdpi.comresearchgate.net

One common approach involves the reaction of thiosemicarbazide with a carboxylic acid, often in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid, to form 2-amino-1,3,4-thiadiazoles. nih.govmdpi.com A one-pot method using polyphosphate ester (PPE) as a catalyst and solvent for the reaction between thiosemicarbazide and carboxylic acids has been developed, offering a more environmentally friendly alternative to harsh reagents. nih.gov

N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea has been utilized as a precursor to synthesize 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives by reacting it with various hydrazonoyl chlorides under basic conditions. nih.gov This demonstrates the conversion of a pyrazole-containing thiourea (B124793) into a pyrazole-thiadiazole system.

Another strategy involves the synthesis of pyrazole-thiadiazole hybrids by first preparing a pyrazole intermediate, which is then elaborated to include the thiadiazole ring. For instance, 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can be acylated with chloroacetyl chloride, and the resulting intermediate is reacted with 5-substituted-amino-1,3,4-thiadiazole-2-thiols to furnish the final pyrazole-thiadiazole compounds. nih.gov

Table 2: Synthetic Routes to Pyrazole-Thiadiazole Derivatives

Starting Material(s)Reagent(s)Key Intermediate(s)Resulting HeterocycleReference(s)
Thiosemicarbazide, Carboxylic AcidPolyphosphate Ester (PPE)Acylthiosemicarbazide2-Amino-1,3,4-thiadiazole nih.gov
N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthioureaHydrazonoyl ChloridesNot specified2-(4-(Pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole nih.gov
5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, Chloroacetyl chloride5-Substituted-amino-1,3,4-thiadiazole-2-thiols2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-onePyrazole-thiadiazole derivative nih.gov
Thiosemicarbazide, Aromatic Carboxylic AcidsPhosphorus OxychlorideNot specified5-Aryl-1,3,4-thiadiazol-2-amine mdpi.com

Pyrazoline-N-Thioamides as Precursors

Pyrazoline-N-thioamides, also known as pyrazoline-1-carbothioamides, are valuable intermediates in the synthesis of various heterocyclic systems due to the reactive nature of the thioamide group. ajgreenchem.comsemanticscholar.orgajgreenchem.comresearchgate.netnih.gov These compounds are typically synthesized through the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiosemicarbazide in an alkaline medium. ajgreenchem.comajgreenchem.comnih.gov

The thioamide functionality in pyrazoline-N-carbothioamides can readily undergo further reactions. For example, they can be used in Hantzsch-type reactions with α-haloketones to form pyrazoline-linked thiazoles. mdpi.com Specifically, reacting pyrazolin-N-thioamides with reagents such as ethyl 2-chloro-3-oxobutanoate or 2-bromoacetylbenzofuran yields novel 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives. mdpi.com

These precursors offer a modular approach to complex heterocyclic structures. The pyrazoline core is first constructed from a chalcone, and then the thioamide group serves as a handle for introducing a second heterocyclic ring, such as a thiazole. This stepwise strategy allows for the synthesis of a wide range of derivatives with diverse substitution patterns. nih.govmdpi.com The synthesis of 3,5-disubstituted-4,5-dihydro-N-phenyl-1H-pyrazole-1-carbothioamides from chalcones and 4-phenyl-3-thiosemicarbazide is a notable example of this approach. nih.gov

Regioselective Synthesis and Isolation of Pyrazole-Thioamide Isomers

The synthesis of pyrazoles from asymmetrical starting materials can often lead to the formation of regioisomers, posing a significant challenge in synthetic chemistry. nih.govthieme.deorganic-chemistry.orgnih.govmdpi.comyoutube.com Achieving regioselectivity is crucial for obtaining pure compounds with well-defined structures and properties.

Several strategies have been developed to control the regiochemical outcome of pyrazole synthesis. One approach involves the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with bromovinyl acetals, which provides a regioselective route to 3,5-disubstituted pyrazoles. thieme.de Another method describes a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines, which has been shown to be highly regio- and chemo-selective, yielding a single N1-substituted pyrazole derivative. nih.gov

In cases where a mixture of regioisomers is formed, their separation and characterization become necessary. A study on the stepwise synthesis of pyrazoles from an N,S-thioketal intermediate and methylhydrazine resulted in a mixture of two N-methyl pyrazole isomers. nih.gov These isomers were successfully separated by column chromatography and their structures were unambiguously assigned using 2D-NMR spectroscopy, specifically through the analysis of Nuclear Overhauser Effect (NOE) correlations. nih.gov For example, the spatial proximity of a methyl group on the pyrazole nitrogen to a phenyl group substituent allowed for the definitive identification of one of the regioisomers. nih.gov This highlights the importance of chromatographic and spectroscopic techniques in the isolation and structural elucidation of pyrazole-thioamide isomers.

Coordination Chemistry of Pyrazole Thioamide Ligands

Pyrazole-Thioamide as N,S-Donor Ligands

The defining feature of ligands like 2-(1H-pyrazol-1-yl)ethanethioamide is their capacity to act as bidentate N,S-donors. This dual-donor capability allows them to form stable chelate rings with metal ions, a fundamental aspect of their coordination chemistry.

Pyrazole-thioamide ligands primarily coordinate to metal centers through the nitrogen atom of the pyrazole (B372694) ring and the sulfur atom of the thioamide group. ekb.egresearchgate.net This chelation results in the formation of a highly stable five- or six-membered ring, depending on the linker between the two moieties. ekb.eg In the case of this compound, a stable five-membered chelate ring is formed. The coordination can occur with the ligand in its neutral thione form or, upon deprotonation, in its anionic thiolate form, which enhances the donor capacity of the sulfur atom. mdpi.com Spectroscopic analyses, such as FT-IR, confirm coordination as shifts in the vibrational frequencies of the C=N (imine) and C=S (thioamide) bonds to lower wavenumbers are observed upon complexation. ekb.eg This indicates the donation of lone pair electrons from the nitrogen and sulfur atoms to the metal's empty orbitals. ekb.eg

The design of pyrazole-thioamide ligands is a strategic process aimed at tuning the steric and electronic properties of the resulting metal complexes for specific applications. researchgate.netnih.gov Key design principles involve the modification of both the pyrazole ring and the thioamide group.

Substitution on the Pyrazole Ring: Introducing substituents onto the pyrazole ring can significantly alter the ligand's electronic properties and steric bulk. researchgate.netnih.gov Electron-donating groups can enhance the basicity of the coordinating nitrogen atom, leading to stronger metal-ligand bonds. Conversely, bulky substituents can be used to control the coordination geometry around the metal center, for instance, favoring a tetrahedral over a square planar geometry. researchgate.net

Modification of the Thioamide Moiety: The nature of the substituents on the thioamide nitrogen can also influence the ligand's properties. These modifications can affect the acidity of the N-H proton and the solubility of both the ligand and its metal complexes.

Linker Variation: The length and flexibility of the ethyl chain connecting the pyrazole and thioamide groups are crucial for defining the "bite angle" of the chelate. This, in turn, influences the stability and preferred geometry of the coordination compound.

These design strategies allow for the rational construction of ligands that can satisfy the specific stereochemical demands of a particular metal ion, leading to complexes with desired catalytic or biological activities. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. researchgate.netnih.gov The resulting solid complexes can then be isolated and purified.

A wide array of transition metal complexes have been synthesized using pyrazole-thioamide and related N,S-donor ligands. The choice of metal and ligand stoichiometry can lead to complexes with varying geometries and nuclearities. researchgate.netresearchgate.net

Copper (Cu): Copper(II) complexes with pyrazolyl-derived N,S-donor ligands have been extensively studied. researchgate.net These complexes can adopt geometries ranging from distorted tetrahedral to trans-square planar, depending on the steric hindrance imposed by the ligand. researchgate.netrsc.org

Nickel (Ni): Nickel(II) readily forms complexes with ligands containing pyrazole and thiocarboxamide functionalities. researchgate.net These complexes often exhibit square-planar or tetrahedral geometries. rsc.orgresearchgate.net

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral complexes with 1-thiocarbamoyl-2-pyrazole derivatives. ekb.eg

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) are d⁸ metal ions that strongly favor square planar geometries. nih.gov They form stable complexes with N,S-donor ligands, including pincer-type ligands that incorporate these donor atoms. mdpi.comrsc.org The resulting complexes, such as [Pd(L)Cl] and [Pt(L)Cl], are often investigated for their catalytic and biological properties. nih.govrsc.org

Table 1: Examples of Synthesized Transition Metal Complexes with Pyrazole-Thioamide and Related Ligands

Metal Ion Ligand Type Example Complex Formula Observed Geometry Reference(s)
Copper(II) Pyrazolyl-N,S-donor [Cu(EtNCSPz)₂] trans-Square Planar researchgate.net
Copper(II) Pyrazolyl-N,S-donor [Cu(PhNCSPzMe₂)₂] Distorted Tetrahedral researchgate.net
Nickel(II) Pyrazole-thiocarboxamide Ni(HL)₂SO₄ - researchgate.net
Nickel(II) Pyrazole-benzimidazole [Ni(L)₂Cl₂] Tetrahedral researchgate.net
Zinc(II) 1-Thiocarbamoyl-2-pyrazoline ZnLCl₂ Tetrahedral ekb.eg
Palladium(II) ONS pincer ligand [Pd(L)Cl] Distorted Square Planar rsc.org
Platinum(II) ONS pincer ligand [Pt(L)Cl] Distorted Square Planar rsc.org

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these coordination compounds. nih.gov It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net

Structural analyses have confirmed the bidentate N,S coordination mode in many of these complexes. researchgate.net For instance, X-ray studies of copper(II) complexes with pyrazolyl-derived N,S ligands revealed both trans-square planar and distorted tetrahedral geometries. researchgate.net Similarly, palladium(II) and platinum(II) complexes with O,N,S donor pincer ligands have been shown to possess distorted square planar geometry around the central metal ion. rsc.org In some polynuclear structures, pyrazole-based ligands can also act as bridging units between two metal centers. nih.gov

Table 2: Structural Data from X-ray Diffraction for Representative Complexes

Complex Metal Center Coordination Geometry Key Structural Feature Reference(s)
[Cu(EtNCSPz)₂] Cu(II) trans-Square Planar N,S-bidentate chelation researchgate.net
[Pd(L)Cl] Pd(II) Distorted Square Planar ONS pincer coordination rsc.org
[Pt(L)Cl] Pt(II) Distorted Square Planar ONS pincer coordination rsc.org
[(H₆L)CuCl₃]·H₂O Cu(II) Square-based Pyramidal N₂ donor coordination rsc.org
[Ni(H₄L)₂] Ni(II) Distorted Square Planar N₂ donor coordination rsc.org

Metal-Ligand Cooperation in Pyrazole-Containing Systems

Metal-ligand cooperation (MLC) describes a reaction mechanism where both the metal center and the ligand are actively involved in bond activation processes. nih.govelsevierpure.com Protic pyrazole-containing ligands are particularly well-suited for this type of reactivity due to the proton-responsive nature of the N-H group on the pyrazole ring. nih.gov

In these systems, the pyrazole ligand is not a mere spectator. Instead, it can participate directly in a reaction, for example, by accepting a proton from a substrate molecule while the metal center interacts with another part of the substrate. nih.gov This bifunctional activation is often facilitated by the deprotonation of the pyrazole N-H group to form a pyrazolato intermediate. This deprotonation increases the electron-donating ability of the ligand, which can influence the reactivity of the metal center. nih.gov The subsequent reprotonation of the pyrazolato ligand can complete a catalytic cycle. This cooperative pathway allows for the activation of strong chemical bonds under milder conditions than would be possible with the metal center alone. nih.govnih.gov

Role of Pyrazole Protons in Coordination

A key feature of N-unsubstituted pyrazole ligands is the presence of a potentially acidic proton on one of the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net This proton can play a crucial role in the coordination process. Coordination of the pyrazole nitrogen to a Lewis acidic metal center typically increases the Brønsted acidity of this N-H proton. nih.gov

This enhanced acidity facilitates the deprotonation of the pyrazole ring, which can occur either before or after initial coordination to the metal ion. Deprotonation results in the formation of a pyrazolate anion, which can act as a bridging ligand between two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov This ability to form multinuclear architectures is a significant aspect of the coordination chemistry of protic pyrazole ligands. The interconversion between the neutral pyrazole and the anionic pyrazolato form allows for dynamic changes in the coordination mode, which can be influenced by the pH of the medium and the presence of external bases or acids. nih.gov

In the context of a molecule like this compound, the pyrazole proton provides a handle for creating more complex and potentially functional multinuclear structures. The deprotonation event can be coupled with other reactions at the metal center, leading to cooperative effects between the ligand and the metal. nih.gov

Electron Donation and Steric Effects in Complex Formation

Pyrazole-thioamide ligands are classic examples of chelating agents that can coordinate to a metal center through multiple donor atoms. In the case of this compound, the primary donor sites are expected to be the pyridinic nitrogen of the pyrazole ring and the sulfur atom of the thioamide group. This would lead to the formation of a stable five- or six-membered chelate ring with the metal ion.

Steric effects, arising from substituents on the pyrazole ring or the thioamide group, can significantly influence the geometry and stability of the resulting complexes. For instance, bulky substituents on the pyrazole ring can hinder the approach of the ligand to the metal center, potentially leading to the formation of complexes with lower coordination numbers or distorted geometries. acs.org Conversely, the steric profile of the ligand can be strategically designed to favor specific coordination environments or to create pockets around the metal center that can influence its reactivity. In some cases, steric hindrance can be so significant that it prevents the formation of certain types of complexes altogether. acs.org

The table below summarizes the expected coordination behavior of this compound based on the general principles of pyrazole-thioamide ligand coordination.

FeatureDescriptionReference
Potential Donor Atoms Pyridinic Nitrogen (Pyrazole), Thioamide Sulfur ekb.eg
Chelation Formation of a stable chelate ring with the metal ion.
Pyrazole Proton Acidic proton on the pyrazole ring can be removed to form bridging pyrazolato complexes. nih.govresearchgate.net
Electron Donation The pyrazole ring and thioamide group act as electron donors to the metal center.
Steric Hindrance Substituents on the ligand can influence the geometry and stability of the metal complex. acs.org

Supramolecular Interactions in Pyrazole-Thioamide Complexes

The ability of pyrazole-containing ligands to participate in hydrogen bonding is a cornerstone of their supramolecular chemistry. nih.govnih.gov The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the uncoordinated pyrazole nitrogen can act as a hydrogen bond acceptor. This dual functionality allows for the formation of a variety of self-assembled structures, including dimers, chains, and more complex networks. nih.gov

In metal complexes of pyrazole-thioamide ligands, these hydrogen bonding interactions can occur between adjacent complex molecules, leading to the formation of extended supramolecular architectures in the solid state. For example, the pyrazole N-H of one complex can form a hydrogen bond with the thioamide sulfur or a coordinated anion of a neighboring complex. These interactions play a crucial role in directing the crystal packing of the complexes and can influence their physical properties. nih.gov

The nature and strength of these supramolecular interactions can be tuned by modifying the substituents on the pyrazole ring or by changing the counter-ions in the crystal lattice. This provides a powerful tool for crystal engineering, allowing for the rational design of solid-state materials with specific structural motifs and properties.

The following table outlines the key supramolecular interactions observed in complexes of pyrazole-containing ligands.

Interaction TypeDescriptionPotential ImpactReference
Hydrogen Bonding N-H of pyrazole acts as a donor; uncoordinated pyrazole N and thioamide S can act as acceptors.Directs crystal packing, formation of extended networks. nih.govnih.govnih.gov
π-π Stacking Interactions between the aromatic pyrazole rings of adjacent ligands.Contributes to the stability of the supramolecular assembly.
Anion-π Interactions Interaction between an anion and the electron-deficient face of the pyrazole ring.Can influence the orientation of molecules in the crystal lattice.
van der Waals Forces General attractive forces between molecules.Contribute to the overall cohesion of the crystal structure. nih.gov

Catalytic Applications of Pyrazole Thioamide Derived Systems

Pyrazole-Thioamide Analogues in Organic Catalysis

Organocatalysis and Metal-Free Catalysis

The synthesis of pyrazole-thioamide derivatives has seen significant advancements through the development of metal-free catalytic systems. These methods are distinguished by their operational simplicity and avoidance of transition metal catalysts, which aligns with the principles of green chemistry by minimizing metal contamination in the final products. Research has demonstrated that pyrazole-tethered thioamides can be efficiently synthesized through a one-pot, three-component reaction. beilstein-journals.orgbohrium.comresearchgate.netresearchgate.netresearcher.lifebohrium.comasianpubs.org This approach typically involves the reaction of a pyrazole (B372694) carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgbeilstein-archives.org The term "catalyst-free" is often used to underscore that the reaction proceeds without the addition of an external catalyst, relying on the inherent reactivity of the starting materials under specific conditions, such as the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent at elevated temperatures. researchgate.netasianpubs.org

The scope of this metal-free approach is broad, accommodating a variety of pyrazole carbaldehydes substituted at different positions (C-3, C-4, and C-5) and a range of cyclic secondary amines. beilstein-journals.orgresearchgate.netresearcher.life The reactions are generally characterized by good to excellent yields and relatively short reaction times. beilstein-journals.orgresearchgate.netasianpubs.org This methodology provides a straightforward and efficient pathway to a diverse library of pyrazole-thioamide conjugates. beilstein-journals.orgbohrium.comresearchgate.netresearcher.lifebohrium.comresearchgate.net

While traditional organocatalysis involves the use of small organic molecules to accelerate a reaction, the context of pyrazole-thioamide synthesis often refers to these catalyst-free systems as a form of organocatalysis in a broader sense, where the organic reactants and solvent system facilitate the transformation without metal-mediated steps. beilstein-journals.orgresearcher.lifebohrium.comnih.gov

Catalytic Synthesis of Thioamide-Containing Heterocycles

The metal-free and catalyst-free conditions described above are instrumental in the synthesis of a variety of thioamide-containing heterocycles where the thioamide moiety is tethered to a pyrazole ring. beilstein-journals.orgbohrium.comresearchgate.netresearcher.lifebohrium.com This multicomponent strategy is highly valued for its efficiency and atom economy. researchgate.net

The reaction typically proceeds by combining a pyrazole carbaldehyde, a secondary amine, and elemental sulfur in a suitable solvent like DMSO. beilstein-journals.orgresearchgate.net The reaction has been shown to be effective for pyrazole carbaldehydes with substituents at the C-3, C-4, and C-5 positions, as well as with various secondary amines, leading to a diverse range of pyrazole-thioamide conjugates. beilstein-journals.orgd-nb.infonih.gov For instance, pyrazole-4-carbaldehydes have been successfully reacted with secondary amines such as morpholine (B109124) and piperidine (B6355638) to yield the corresponding thioamides in moderate to good yields. beilstein-journals.org Similarly, pyrazole-5-carbaldehydes have been shown to be even more reactive, affording the desired products in high yields within a shorter reaction time. beilstein-journals.orgd-nb.info

The following table provides examples of pyrazole-thioamide heterocycles synthesized using this catalyst-free approach:

Table 1: Examples of Synthesized Pyrazole-Thioamide Heterocycles
Pyrazole Carbaldehyde Reactant Secondary Amine Reactant Resulting Thioamide-Containing Heterocycle Yield (%) Reference
5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde Morpholine (5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-3-yl)(morpholino)methanethione 90 beilstein-journals.org
1,3-diphenyl-1H-pyrazole-4-carbaldehyde Pyrrolidine (1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanethione 76 beilstein-journals.org
1-phenyl-1H-pyrazole-5-carbaldehyde Morpholine (1-phenyl-1H-pyrazol-5-yl)(morpholino)methanethione 71 beilstein-journals.org

Transition Metal Catalysis with Pyrazole-Thioamide Ligands

Pyrazolic Ligands in Cross-Coupling Reactions (General Context)

Pyrazole derivatives are highly effective ligands in transition metal catalysis due to their versatile coordination chemistry. nih.govresearchgate.netresearchgate.net The presence of both a Brønsted acidic NH group and a Schiff-base nitrogen atom allows for various binding modes, making them adaptable to different metal centers and catalytic cycles. nih.gov While simple triarylphosphines were historically common, the development of specialized ligands, including N-heterocycles like pyrazoles, has significantly broadened the scope and efficiency of cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, have greatly benefited from the design of advanced ligand systems. nih.govyoutube.comyoutube.com Pyrazole-based ligands can stabilize the palladium catalyst in its various oxidation states (typically Pd(0) and Pd(II)) throughout the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. youtube.com The electronic and steric properties of the pyrazole ligand can be fine-tuned to enhance the rates of these elementary steps, leading to higher yields and broader substrate compatibility. nih.gov For example, related N-heterocyclic carbene (NHC) and bisimidazole ligands have been successfully employed in palladium-catalyzed reactions like the Heck and Suzuki couplings. nih.govnih.gov

Although specific studies focusing solely on 2-(1H-pyrazol-1-yl)ethanethioamide as a ligand in cross-coupling are not extensively documented, the general principles of pyrazole ligand design suggest its potential. The thioamide group could offer an additional coordination site, potentially influencing the catalyst's stability and reactivity.

Role in Redox Catalysis and Activation of Small Molecules

The unique proton-responsive nature of protic pyrazole ligands makes them suitable for applications in redox catalysis and the activation of small molecules. nih.gov The pyrazole NH group can act as a proton shuttle, facilitating bond cleavage and formation. This has been observed in a ruthenium complex where a pyrazole ligand assists in the N-O bond cleavage of a nitrite (B80452) anion in a redox-neutral manner. nih.gov

This capability for metal-ligand cooperation, where the pyrazole ligand actively participates in the reaction mechanism beyond simply occupying a coordination site, is crucial for the activation of small, stable molecules. nih.gov The interconversion between different coordination modes of the pyrazole ligand can mediate various bond activation processes. nih.gov While direct examples involving pyrazole-thioamide ligands in this specific context are emerging, the established reactivity of pyrazole-containing complexes provides a strong foundation for their potential application in such catalytic transformations.

Catalyst Design and Recyclability

The design of efficient and recyclable catalysts is a key focus in sustainable chemistry. researchgate.net Pyrazole-thioamide ligands offer several features that can be exploited in catalyst design. The bidentate or potentially multidentate nature of these ligands can lead to the formation of stable metal complexes, which is a prerequisite for a robust catalyst. The ability to modify the substituents on both the pyrazole and thioamide moieties allows for the systematic tuning of the ligand's electronic and steric properties to optimize catalytic activity and selectivity. nih.gov

Catalyst recyclability is a significant challenge, particularly for homogeneous catalysts which can be difficult to separate from the reaction mixture. researchgate.net One strategy to overcome this is to anchor the catalyst to a solid support or use biphasic systems, such as ionic liquids. For example, palladium complexes with bisimidazole ligands have been shown to be highly efficient and recyclable catalysts for the Heck reaction when used in ionic liquids. nih.gov A similar approach could be envisioned for catalysts bearing pyrazole-thioamide ligands. The design of such systems would aim to maintain high catalytic activity while allowing for easy separation and reuse of the catalyst over multiple cycles without significant loss of performance. nih.govresearchgate.netnih.gov

The following table outlines key considerations in the design of recyclable catalysts based on pyrazole-thioamide ligands:

Table 2: Design Considerations for Recyclable Pyrazole-Thioamide Catalysts
Design Aspect Rationale Potential Advantage
Ligand Immobilization Covalently attaching the ligand to a solid support (e.g., polymer, silica). Facilitates easy separation of the catalyst by filtration.
Use of Biphasic Systems Employing a solvent system (e.g., ionic liquids, fluorous phases) where the catalyst is soluble in one phase and the products in another. Allows for simple phase separation to recover the catalyst.
Ligand Modification Introducing functional groups that enhance solubility in a specific phase or affinity for a support. Improves catalyst retention during recycling.
Robust Ligand-Metal Complex Ensuring a strong coordination bond between the pyrazole-thioamide ligand and the metal center. Prevents metal leaching and maintains catalyst integrity over multiple runs.

Mechanistic Understanding of Catalytic Cycles

The catalytic utility of pyrazole-thioamide systems stems from the unique electronic and structural properties of the ligand framework. The pyrazole ring, with its proton-responsive N-H group, and the thioamide moiety, with its sulfur and nitrogen donor atoms, can act in concert to facilitate a variety of catalytic transformations. The mechanistic understanding of these catalytic cycles often involves metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in bond activation and formation processes.

Protic pyrazole ligands, those with an unsubstituted N-H group, are particularly versatile in catalysis. nih.gov The acidity of the N-H proton is enhanced upon coordination to a Lewis acidic metal center. nih.gov This feature allows the pyrazole ligand to act as a proton shuttle, facilitating substrate activation and product release. The catalytic cycle can involve the deprotonation and protonation of the pyrazole ring, which modulates the electron density at the metal center and promotes different steps of the catalytic reaction.

In the context of pyrazole-thioamide derived systems, the thioamide group introduces additional coordination modes and reactivity. The sulfur atom can act as a soft donor, stabilizing metal centers in various oxidation states, while the C=S bond can also participate in reactions. A plausible general mechanism for a catalytic process involving a metal complex with a pyrazole-thioamide ligand can be envisioned as follows:

Ligand Coordination: The pyrazole-thioamide ligand coordinates to a metal center through the pyrazole nitrogen and the thioamide sulfur or nitrogen, forming a stable chelate complex.

Substrate Activation: The substrate binds to the metal center. The electronic properties of the metal, tuned by the pyrazole-thioamide ligand, facilitate this binding. In some cases, the proton-responsive N-H group of the pyrazole can interact with the substrate through hydrogen bonding, pre-organizing it for the subsequent transformation. nih.gov

Key Catalytic Step: This can involve various transformations such as insertion reactions, oxidative addition, or reductive elimination. For instance, in a hydrogenation reaction, the N-H group of the pyrazole ligand can participate in the heterolytic cleavage of dihydrogen. nih.gov

Product Formation and Release: After the transformation, the product is released from the metal center, regenerating the active catalyst for the next cycle. The protonation state of the pyrazole ligand may change during this step to facilitate product release.

A different type of catalytic involvement is seen in the synthesis of pyrazole-conjugated thioamides themselves, which can be achieved through a metal-free catalytic approach. beilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net While this describes the formation of the thioamide rather than its use in a subsequent catalytic cycle, the proposed mechanism highlights the inherent reactivity of the functional groups. A tentative mechanism for the formation of pyrazole-tethered thioamides from pyrazole carbaldehydes, secondary amines, and elemental sulfur involves the following key steps beilstein-archives.orgresearchgate.netresearchgate.net:

Formation of an enamine intermediate from the pyrazole carbaldehyde and the secondary amine.

Nucleophilic attack of the enamine on elemental sulfur.

Rearrangement and elimination steps to yield the final pyrazole-thioamide product.

This reaction pathway demonstrates the potential for the pyrazole and thioamide moieties to participate in catalytic cycles that involve C-S bond formation.

The table below summarizes the proposed roles of the pyrazole and thioamide functionalities in a generalized catalytic cycle.

Functional GroupPlausible Role in Catalysis
Pyrazole N-HProton shuttle, modulation of metal center electronics through protonation/deprotonation, substrate pre-organization via hydrogen bonding. nih.gov
Pyrazole RingStrong σ-donor, stabilizes the metal center.
Thioamide SulfurSoft donor atom, coordinates to the metal center, can participate in redox processes.
Thioamide NitrogenCan also act as a donor atom, influencing the chelate ring size and stability.

It is important to note that the specific mechanistic pathway will be highly dependent on the nature of the metal center, the other ligands in the coordination sphere, the substrate, and the reaction conditions. Theoretical calculations and detailed kinetic studies are often employed to elucidate the precise mechanism for a given catalytic system. nih.gov For example, density functional theory (DFT) calculations have been used to support proposed mechanisms involving protic pyrazole ligands in transfer hydrogenation reactions, indicating the feasibility of outer-sphere hydrogen transfer from a hydrido-pyrazole intermediate to the substrate. nih.gov

Advanced Materials Science Applications and Future Potential

Integration into Functional Materials

The versatility of the pyrazole (B372694) nucleus and the thioamide functional group allows for their incorporation into a diverse range of materials where their intrinsic properties can be harnessed. Pyrazole derivatives are widely recognized for their applications in materials science due to their unique chemical and physical characteristics. researchgate.netmdpi.com

Exploration in Fluorescent and Dye Applications

The pyrazole core is a well-established scaffold in the design of fluorescent molecules and dyes. nih.govrsc.orgrsc.org While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, significant solvatochromic behavior, and excellent photostability. nih.govnih.gov The synthetic accessibility of pyrazole derivatives allows for fine-tuning of their photophysical properties. mdpi.comnih.gov

The thioamide group, present in 2-(1H-pyrazol-1-yl)ethanethioamide, is also a key component in certain classes of fluorescent compounds. Research has demonstrated the synthesis of pyrazole-tethered thioamide conjugates, and evaluation of their photophysical properties has revealed promising results, with some derivatives exhibiting high fluorescence quantum yields. researchgate.net For instance, certain pyrazole-based 1,3,4-oxadiazoles have shown quantum yields as high as 75%. researchgate.net This suggests that the combination of the pyrazole ring and the thioamide group in a single molecule could lead to novel fluorophores.

Design for Optical and Electronic Materials

The application of this compound in optical and electronic materials is an area of considerable potential. bldpharm.combldpharm.com Fused pyrazole systems are particularly attractive for creating organic optoelectronic materials. nih.gov The development of conducting polymers based on pyrazole derivatives has been reported, highlighting their potential in electronic devices. researchgate.net For instance, a homopolymer of 3,5-di-thiophen-2-yl-1H-pyrazole was synthesized and found to have a band gap of 2.6 eV, with its electrochemical copolymerization enhancing its switching characteristics for potential use in electrochromic devices. researchgate.net

The structural versatility of pyrazoles allows for their integration into various optoelectronic applications, including photovoltaics and electroluminescent devices. mdpi.com The ability to functionalize the pyrazole ring enables the tuning of electronic properties, which is crucial for the design of materials with specific charge transport characteristics. The thioamide group can also play a role in modifying the electronic properties and intermolecular interactions within a material. The combination of these two functional groups in this compound makes it a promising building block for the synthesis of novel organic semiconductors and other functional electronic materials.

Energetic Materials Research

The field of energetic materials is constantly seeking new compounds that offer a superior balance of performance and safety. Pyrazole-based compounds have emerged as a significant class of energetic materials due to their high nitrogen content, high heats of formation, and tunable thermal stability. nih.govnih.govresearchgate.net

Incorporation into High-Energy Density Compounds

The pyrazole ring is a key structural motif in many high-energy density materials. epa.gov The introduction of nitro groups onto the pyrazole ring is a common strategy to enhance the energetic properties of the resulting compounds. nih.govnih.gov These nitrated pyrazoles often exhibit high density, good detonation performance, and tailored thermal stability, making them suitable for applications as explosives, propellants, and pyrotechnics. nih.gov

Research has shown that linking pyrazole rings or connecting them to other nitrogen-rich heterocycles, such as tetrazoles or triazoles, can lead to energetic materials with exceptional properties, including high thermal stability and low sensitivity to impact and friction. acs.orgresearchgate.netrsc.orgnih.gov For example, some pyrazole-oxadiazole and pyrazole-triazole based energetic materials have shown decomposition temperatures significantly higher than that of RDX and HMX. acs.org The ethyl bridge present in this compound has also been used as a linker in the synthesis of energetic compounds. nih.gov

While the thioamide group itself is not a traditional energetic functional group, the this compound molecule could serve as a versatile precursor for the synthesis of new energetic materials. Through chemical modification, such as nitration of the pyrazole ring or conversion of the thioamide group to other functionalities, it may be possible to develop novel high-energy density compounds. The inherent stability of the pyrazole ring combined with the potential for introducing energetic groups makes this an important area for future research.

Considerations for Smart Material Design

Smart materials, which can respond to external stimuli such as light or temperature, are at the forefront of materials science innovation. Pyrazole derivatives have shown promise in this area, particularly in the development of photochromic and thermochromic materials.

Photochromic materials, which change color reversibly upon exposure to light, have potential applications in optical switching and data storage. scientific.net Pyrazolone-based compounds have been synthesized that exhibit reversible photoisomerization in the solid state, demonstrating high sensitivity and excellent fatigue resistance. researchgate.netrsc.org These materials can function as fluorescent switches with a clear contrast between their "on" and "off" states. researchgate.net The mechanism often involves an intra- or intermolecular proton transfer. rsc.org

Thermochromic materials, which change color in response to temperature changes, also have a wide range of applications. Copper(I) pyrazolate complexes have been synthesized that exhibit thermochromism, with their emission color shifting with temperature. acs.org This behavior is attributed to changes in the supramolecular structure and cuprophilic interactions. acs.org

Given that the pyrazole core is a key component in these photo- and thermochromic systems, there is potential to design smart materials based on this compound. By incorporating this molecule into larger polymeric structures or by forming metal complexes, it may be possible to create new materials with tunable responsive properties. The thioamide group could also influence the intermolecular interactions, such as hydrogen bonding, which can be crucial for the observed chromic effects. The exploration of this compound and its derivatives in the context of smart materials represents a promising avenue for future research.

Future Research Directions and Uncharted Territories

Development of Novel and Efficient Synthetic Methodologies

The accessibility of 2-(1H-pyrazol-1-yl)ethanethioamide is paramount for its extensive investigation. Future synthetic efforts should prioritize efficiency, sustainability, and automation.

Sustainable and Green Synthesis Strategies

The principles of green chemistry are increasingly integral to modern synthetic chemistry. mdpi.comnih.gov Future research should focus on developing environmentally benign methods for the synthesis of this compound. This includes the exploration of green solvents, such as water or deep eutectic solvents, to replace traditional volatile organic compounds. semanticscholar.org The use of renewable energy sources like microwave and ultrasonic irradiation could also be investigated to reduce reaction times and energy consumption. rsc.org

Furthermore, the development of catalyst-free or metal-free reaction conditions represents a significant step towards sustainability. beilstein-journals.orgresearchgate.net For instance, a one-pot, three-component reaction of a pyrazole (B372694) carbaldehyde, a secondary amine, and elemental sulfur under metal- and catalyst-free conditions has been reported for the synthesis of pyrazole-conjugated thioamides. beilstein-journals.orgresearchgate.net Adapting such methodologies to synthesize this compound would be a valuable contribution. The use of elemental sulfur as a sulfurating reagent is particularly attractive due to its low toxicity and abundance. researchgate.net

Green Synthesis ApproachPotential Benefit for this compound Synthesis
Use of Green Solvents (e.g., water, deep eutectic solvents)Reduced environmental impact and potential for simplified workup procedures.
Alternative Energy Sources (e.g., microwave, ultrasound)Accelerated reaction rates and lower energy consumption.
Catalyst-Free MethodologiesAvoidance of toxic and expensive metal catalysts, leading to cleaner reaction profiles.
Atom-Economical Reactions (e.g., multicomponent reactions)Increased efficiency by combining multiple steps into a single operation.

Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. beilstein-journals.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and controlled production. Continuous-flow processes can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org

The synthesis of pyrazole derivatives has been successfully demonstrated using flow chemistry, highlighting the potential for this technology in the production of the pyrazole core of the target molecule. beilstein-journals.orgnih.gov Future work could focus on developing a continuous-flow process for the thioamidation step or even a fully integrated, multi-step flow synthesis starting from simple precursors. nih.govnih.govacs.org This would not only improve the efficiency of the synthesis but also open the door for automated synthesis platforms, enabling the rapid generation of analogues for structure-activity relationship studies.

Exploration of Undiscovered Reactivities and Transformations

The thioamide group is a versatile functional handle that can participate in a wide range of chemical transformations. chemrxiv.org Exploring the untapped reactivity of this compound could lead to the discovery of novel compounds with unique properties.

New C-X Bond Formations

The thioamide moiety can serve as a precursor for the formation of various carbon-heteroatom (C-X) bonds. Thioamides are known to be valuable synthons in the synthesis of various heterocycles. chemrxiv.org Future research could investigate the conversion of the thioamide group in this compound into other functional groups or use it as a linchpin for the construction of more complex molecular architectures. For instance, the thioamide can be transformed into thiazoles, which are themselves important pharmacophores. chim.it

The development of novel cyclization reactions involving the thioamide and the pyrazole ring or its substituents could lead to the synthesis of new fused heterocyclic systems. The reactivity of the thioamide sulfur atom as a nucleophile can be exploited in reactions with various electrophiles to forge new C-S bonds and other linkages. researchgate.net

Stereoselective Synthesis

The introduction of stereocenters into the this compound scaffold could significantly impact its biological activity. Future research should explore stereoselective methods for the synthesis of chiral derivatives. This could involve the use of chiral auxiliaries, asymmetric catalysts, or chiral starting materials. nih.gov For example, a copper-catalyzed synthesis of thioamide-containing peptides has been shown to proceed with high enantioselectivity, suggesting that similar strategies could be applied to the synthesis of chiral this compound analogues. mdpi.com

The development of methods to control the stereochemistry of reactions involving the thioamide group or the pyrazole ring will be crucial for accessing enantiomerically pure compounds for biological evaluation. One reported stereoselective coupling of thioamides proceeds via a dithia-Cope rearrangement, indicating a potential avenue for controlling stereochemistry in transformations of this compound.

Advanced Spectroscopic and Computational Methodologies

A deep understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and biological interactions. The application of advanced analytical and computational techniques will be instrumental in this endeavor.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), can provide detailed insights into the molecular structure and connectivity of this compound and its derivatives. semanticscholar.orgipb.ptresearchgate.net The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is crucial for understanding the compound's conformation in solution. diva-portal.org

Computational chemistry offers powerful tools for investigating the properties of molecules at the atomic level. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, vibrational frequencies, and reactivity of this compound. eurasianjournals.com Molecular docking and molecular dynamics simulations can be used to model the interaction of the compound with biological targets, providing valuable information for drug design. nih.govnih.gov These computational approaches can guide synthetic efforts and help to rationalize experimental observations. eurasianjournals.com

TechniqueApplication to this compound
2D NMR Spectroscopy (COSY, HSQC, HMBC)Elucidation of detailed molecular structure and connectivity.
Nuclear Overhauser Effect (NOE) SpectroscopyDetermination of solution-state conformation and spatial arrangement of atoms.
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectroscopic data.
Molecular Docking and DynamicsModeling of interactions with biological macromolecules to guide drug discovery.

In Situ Spectroscopic Monitoring of Reactions

The synthesis of pyrazole-thioamide derivatives often involves multi-step processes where reaction conditions can significantly influence yield and purity. beilstein-journals.org Traditional methods of reaction monitoring, which rely on isolating products for analysis, provide limited insight into the dynamic processes occurring within the reaction vessel. Future research should prioritize the application of in situ spectroscopic techniques to gain real-time mechanistic and kinetic data.

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, can offer a continuous view of the reaction progress. For instance, monitoring the characteristic vibrational frequencies of the C=S (thioamide) and C=N (pyrazole) groups could provide direct evidence of bond formation and consumption of starting materials. ekb.eg In the synthesis of related pyrazole derivatives, spectroscopic methods like ¹H-NMR, ¹³C-NMR, and FTIR are routinely used for post-synthesis characterization, confirming the successful formation of the target structures. researchgate.netarkat-usa.org Applying these techniques in real-time would allow for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of parameters like temperature, pressure, and catalyst loading.

This approach would be particularly valuable for complex reactions, such as the one-pot, three-component synthesis of pyrazole-tethered thioamides from pyrazole carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.orgresearchgate.net Real-time monitoring could elucidate the mechanism of the Willgerodt-Kindler reaction as it applies to these specific substrates, leading to improved yields and catalyst-free conditions. researchgate.net

Table 1: Potential In Situ Spectroscopic Techniques for Monitoring this compound Synthesis

Technique Information Gained Target Functional Groups/Moieties
FTIR/Raman Spectroscopy Real-time concentration changes of reactants, intermediates, and products; kinetic data. C=S stretch, N-H bend, C=N stretch, pyrazole ring vibrations.
Process NMR Spectroscopy Structural elucidation of intermediates; quantification of species; reaction kinetics. Pyrazole ring protons, methylene (B1212753) protons, thioamide N-H proton.

| UV-Vis Spectroscopy | Monitoring changes in electronic conjugation; useful for reactions involving chromophores. | Pyrazole ring system, conjugated intermediates. |

Advanced Computational Modeling of Complex Systems

Computational chemistry has emerged as an indispensable tool for understanding the structural and electronic properties of pyrazole derivatives. eurasianjournals.comeurasianjournals.com Future research on this compound should leverage advanced computational modeling to predict its behavior in complex chemical systems, guiding experimental efforts and accelerating discovery.

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular geometry, and reactivity of the molecule. eurasianjournals.com Such studies have been successfully applied to pyrazole-thiophene amide derivatives to understand their spectroscopic features, non-linear optical (NLO) properties, and chemical reactivity descriptors like chemical hardness, ionization potential, and electron affinity. nih.govresearchgate.netdntb.gov.ua Applying DFT to this compound could predict its reaction pathways, transition states, and the stability of potential metal complexes or supramolecular assemblies. The computed NMR data from these models have shown significant agreement with experimental results for similar compounds, validating the approach. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are powerful for exploring the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.com These simulations can model how this compound interacts with solvents, surfaces, or biological macromolecules. By mimicking the time-evolving actions of atoms, MD can reveal preferred binding modes, interaction energies, and the role of specific functional groups, such as the thioamide's capacity for hydrogen bonding. researchgate.neteurasianjournals.com This is particularly relevant for designing inhibitors or functional materials where specific intermolecular interactions are key. jchemlett.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): For applications in materials science or medicinal chemistry, 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their observed activities. researchgate.net This allows for the rational design of new compounds with enhanced properties by modifying the core structure with different substituents.

Table 2: Computational Modeling Approaches for this compound Research

Modeling Technique Key Applications Predicted Properties
Density Functional Theory (DFT) Elucidating electronic structure; predicting reaction mechanisms. eurasianjournals.com Molecular geometry, NMR spectra, reactivity indices, NLO properties. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Studying dynamic behavior and intermolecular interactions. eurasianjournals.com Conformational stability, binding affinity, solvent effects. eurasianjournals.comresearchgate.net

| Quantitative Structure-Activity Relationship (QSAR) | Designing new derivatives with targeted properties. researchgate.net | Correlation between chemical structure and functional activity. |

Challenges in this field include the accuracy of force fields and the computational cost, but ongoing research is focused on developing more accurate models and leveraging machine learning to accelerate discovery. eurasianjournals.com

Integration of Pyrazole-Thioamide Architectures into Multifunctional Chemical Systems

The unique combination of a pyrazole ring and a thioamide group makes this compound an attractive building block for constructing more complex, multifunctional chemical systems. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, while the thioamide group is a versatile functional handle for further chemical transformations and a potent hydrogen-bond donor. researchgate.netnih.gov

Future research should focus on integrating this pyrazole-thioamide scaffold into larger molecular architectures to create novel materials and probes. For example, the thioamide group can react with various ketones and hydrazonoyl chlorides to synthesize complex heterocyclic systems, such as pyrazolyl-thiazoles. mdpi.com This synthetic versatility opens pathways to:

Advanced Materials: Incorporating the pyrazole-thioamide unit into polymer backbones or metal-organic frameworks (MOFs) could lead to materials with tailored electronic, optical, or catalytic properties. The nitrogen atoms of the pyrazole ring and the sulfur atom of the thioamide group are excellent coordination sites for metal ions, suggesting applications in catalysis or sensing. ekb.eg

Chemosensors: By attaching chromophores or fluorophores, derivatives of this compound could be designed as selective chemosensors for metal ions or anions. The binding event at the pyrazole-thioamide site would induce a change in the spectroscopic signal, allowing for detection.

Bioconjugates and Probes: The thioamide can be converted to an amide, providing a different set of properties and interaction modes. researchgate.net The core structure can be tethered to biomolecules to create probes for studying biological processes or as a component in targeted therapeutic agents. The pyrazole core is a key feature in many commercial drugs and pesticides, highlighting the biological relevance of this structural class. researchgate.net

The synthesis of such multifunctional systems will require robust and versatile chemical strategies, such as the metal-free, multi-component reactions that have been successfully used to generate libraries of pyrazole-conjugated thioamides. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-pyrazol-1-yl)ethanethioamide, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves condensation reactions between pyrazole derivatives and thioamide precursors. For example, thiosemicarbazide can react with ketones or aldehydes under reflux in ethanol with catalytic NaOH (e.g., 6-hour reflux at 80°C, as described for analogous thioamide syntheses) . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (ethanol or acetonitrile), and temperature control to minimize side reactions. Monitoring via TLC (n-hexane/ethyl acetate, 1:1) ensures reaction progress .

Q. How should researchers characterize the structural purity of this compound?

  • Methodology : Use X-ray crystallography for definitive structural confirmation, employing programs like SHELXL for refinement . Complement with spectroscopic methods:

  • NMR : Analyze pyrazole proton signals (δ 7.5–8.5 ppm for aromatic protons) and thioamide NH peaks (δ 10–12 ppm).
  • FT-IR : Confirm thioamide C=S stretch (~1250–1350 cm⁻¹) and pyrazole C-N stretches (~1500–1600 cm⁻¹) .
    • Validation : Cross-check purity via elemental analysis (C, H, N, S) with <0.4% deviation .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (classified as Skin/Irritant Category 2) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
    • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinned crystals) be resolved during structural analysis of pyrazole-thioamide derivatives?

  • Methodology : For twinned data, use SHELXL’s TWIN/BASF commands to refine twin laws . High-resolution data (≤0.8 Å) improves refinement stability. If twinning persists, employ alternative software like PLATON’s TWINROTMAT for matrix validation .

Q. What strategies are effective for analyzing contradictory bioactivity data in kinase inhibition studies involving pyrazole-thioamide hybrids?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., A549 for NSCLC) and controls (e.g., staurosporine for apoptosis) to minimize variability .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrazole) on TRK kinase inhibition using docking studies (AutoDock Vina) and IC₅₀ correlations .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., EGFR vs. TRK inhibition) to identify confounding variables like off-target effects .

Q. How do solvent polarity and reaction kinetics influence the synthesis of this compound derivatives?

  • Methodology :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to assess reaction rates via UV-Vis kinetics .
  • Kinetic Profiling : Use pseudo-first-order kinetics under reflux conditions; calculate activation energy (Eₐ) via Arrhenius plots to optimize temperature .

Q. What computational methods are suitable for predicting the degradation pathways of this compound under storage conditions?

  • Methodology :

  • DFT Calculations : Use Gaussian09 at B3LYP/6-31G(d) level to model hydrolysis or oxidation pathways (e.g., S-C bond cleavage).
  • LC-MS Validation : Compare simulated degradation products (m/z values) with experimental LC-MS data (e.g., Agilent 6545 Q-TOF) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported anticancer activities of pyrazole-thioamide analogs?

  • Root Causes :

  • Assay Conditions : Variability in cell viability assays (MTT vs. resazurin) or incubation times (24h vs. 48h) .
  • Structural Variants : Differences in substituents (e.g., 3,5-di(thien-2-yl) vs. naphthyl groups) altering bioavailability .
    • Resolution : Perform dose-response curves across multiple cell lines and validate via Western blot (e.g., PARP cleavage for apoptosis confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.